Taprostene
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-[(Z)-[(3aR,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c25-21(16-6-2-1-3-7-16)10-9-19-20-13-18(29-23(20)14-22(19)26)12-15-5-4-8-17(11-15)24(27)28/h4-5,8-12,16,19-23,25-26H,1-3,6-7,13-14H2,(H,27,28)/b10-9+,18-12-/t19-,20-,21-,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOKYGJNOQXDP-OZUBPDBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872496 | |
| Record name | Taprostene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108945-35-3 | |
| Record name | Taprostene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108945-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taprostene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108945353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprostene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPROSTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MS1HEY2IZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taprostene mechanism of action in endothelial cells
An In-Depth Technical Guide to the Mechanism of Action of Taprostene in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Its therapeutic effects are primarily mediated through its action on vascular endothelial cells. This document provides a detailed technical overview of the molecular mechanisms by which this compound exerts its effects on endothelial cells, focusing on the core signaling pathways, downstream cellular responses, and relevant experimental protocols for studying these processes.
Core Mechanism of Action: The IP Receptor-cAMP Signaling Cascade
This compound, like endogenous prostacyclin, initiates its action by binding to the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of endothelial cells.[3][4][5] This binding event triggers a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling events.
The primary pathway activated by the this compound-IP receptor complex is the Gαs-adenylyl cyclase pathway.
-
G-Protein Activation: The activated IP receptor couples to the stimulatory G-protein, Gαs. This coupling facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein, causing its dissociation from the βγ subunits.
-
Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex directly stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), leading to a rapid increase in intracellular cAMP concentration. cAMP acts as a crucial second messenger, propagating the signal within the cell.
The central role of cAMP is to activate cAMP-dependent Protein Kinase A (PKA). PKA is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream target proteins, thereby modulating their activity and eliciting a cellular response.
Caption: Core signaling pathway of this compound in endothelial cells.
Key Downstream Effect: eNOS Activation and Vasodilation
A critical downstream target of the PKA signaling pathway in endothelial cells is endothelial Nitric Oxide Synthase (eNOS).
-
eNOS Phosphorylation: PKA directly phosphorylates eNOS at the serine residue 1177 (Ser1177). This phosphorylation event is a key mechanism for activating the enzyme, increasing its catalytic activity.
-
Nitric Oxide (NO) Production: Activated eNOS catalyzes the five-electron oxidation of the amino acid L-arginine to produce nitric oxide (NO) and L-citrulline.
-
Vasodilation: NO is a small, lipophilic gas molecule that rapidly diffuses from the endothelial cell to adjacent vascular smooth muscle cells. In smooth muscle cells, NO activates guanylate cyclase, leading to increased cyclic Guanosine Monophosphate (cGMP) levels. This results in the relaxation of the smooth muscle, causing the blood vessel to widen (vasodilation). This vasodilation decreases vascular resistance and lowers blood pressure.
Beyond the canonical PKA pathway, cAMP can also activate other effectors, such as the Exchange Proteins Directly Activated by cAMP (Epac). The cAMP-Epac-Rap1 signaling pathway has been shown to enhance endothelial barrier function by stabilizing cell-cell junctions, an effect that is independent of PKA.
Quantitative Data Summary
Table 1: Hemodynamic Effects of Intravenous this compound Infusion (25 ng·kg⁻¹·min⁻¹) in Healthy Volunteers
| Parameter | Pre-infusion (Mean) | During Infusion (Mean) | Change |
|---|---|---|---|
| Systolic Blood Pressure | 130 mm Hg | 111 mm Hg | ↓ 19 mm Hg |
| Diastolic Blood Pressure | 77 mm Hg | 69 mm Hg | ↓ 8 mm Hg |
| Heart Rate | 77 beats/min | 84 beats/min | ↑ 7 beats/min |
(Data synthesized from a study on 4 healthy volunteers)
Table 2: Effects of this compound Infusion (25 ng/kg/min) in Patients with Ischemic Peripheral Vascular Disease
| Parameter | This compound Group | Placebo Group |
|---|---|---|
| Change in Systolic Blood Pressure | Significant Decrease (p < 0.05) | No Change |
| Change in Diastolic Blood Pressure | Significant Decrease (p < 0.05) | No Change |
| Change in Heart Rate | Significant Increase (p < 0.05) | No Change |
| Change in Pain-Free Walking Time (8 weeks post-infusion) | +23% (p < 0.05) | +3.8% |
(Data synthesized from a double-blind, placebo-controlled trial with 30 patients)
Experimental Protocols & Methodologies
Investigating the mechanism of action of this compound requires a series of well-defined in-vitro experiments using primary endothelial cells.
General Workflow for In-Vitro Analysis
Caption: A typical experimental workflow for in-vitro analysis.
Protocol: Primary Endothelial Cell Culture
This protocol outlines the standard procedure for culturing primary human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are a common model for these studies.
-
Materials:
-
Cryopreserved primary human endothelial cells
-
Endothelial Cell Basal Medium and supplement kit (e.g., containing VEGF, growth factors, and serum)
-
Fibronectin or Gelatin-based coating solution
-
Phosphate Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin/EDTA solution
-
Sterile cell culture flasks (T-75) and plates
-
-
Procedure:
-
Vessel Coating: Coat sterile culture flasks with a coating solution (e.g., dilute fibronectin 1:100 in PBS) and incubate at 37°C overnight or for at least 2 hours. Aspirate the excess solution before use.
-
Cell Thawing: Rapidly thaw the cryovial of cells in a 37°C water bath. Wipe the vial with 70% ethanol.
-
Seeding: Transfer the thawed cells into a centrifuge tube containing 5-10 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes.
-
Plating: Aspirate the supernatant, gently resuspend the cell pellet in fresh complete medium, and plate the cells onto the pre-coated T-75 flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Maintenance: Change the culture medium every 2-3 days until the cells reach 70-90% confluency.
-
Subculture: To passage the cells, wash with PBS, briefly incubate with Trypsin/EDTA until cells detach, neutralize with medium, centrifuge, and re-plate at a 1:2 or 1:3 ratio in new coated flasks.
-
Protocol: Measurement of Intracellular cAMP Levels
This protocol describes the general principle for measuring changes in intracellular cAMP in response to this compound, typically using an Enzyme Immunoassay (EIA) or FRET-based sensor.
-
Materials:
-
Cultured endothelial cells in multi-well plates
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
Commercial cAMP EIA kit or FRET-based cAMP sensor (e.g., Epac1-camps)
-
-
Procedure (EIA Method):
-
Cell Seeding: Plate endothelial cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate cells with a PDE inhibitor for a short period (e.g., 10-15 minutes) to stabilize cAMP levels.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 5-15 minutes).
-
Lysis: Stop the reaction by aspirating the medium and adding cell lysis buffer provided in the EIA kit.
-
Assay: Perform the competitive enzyme immunoassay according to the manufacturer's instructions, which typically involves incubating the lysate with a cAMP-antibody and a labeled cAMP conjugate.
-
Detection: Measure the absorbance using a plate reader and calculate the cAMP concentration based on a standard curve.
-
Protocol: Nitric Oxide Synthase (NOS) Activity Assay
NOS activity is commonly measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline or by colorimetric assays that detect NO breakdown products (nitrite/nitrate).
-
Materials:
-
Cultured endothelial cells treated with this compound or vehicle control
-
Ice-cold homogenization buffer
-
NOS reaction buffer containing L-arginine, NADPH, Ca²⁺, calmodulin, and other cofactors
-
Stop buffer (e.g., containing EDTA)
-
Commercial NOS activity assay kit (colorimetric or radioactive)
-
-
Procedure (General Principle):
-
Homogenate Preparation: After treatment, wash cells with cold PBS and scrape into ice-cold homogenization buffer. Homogenize the cell suspension and centrifuge at 10,000 x g for 15 minutes at 4°C to obtain the cell lysate (supernatant).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.
-
NOS Reaction: In a microcentrifuge tube, add a specific amount of protein lysate to the pre-warmed NOS reaction mixture.
-
Incubation: Incubate the reaction at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop buffer.
-
Detection:
-
Radioactive Assay: Separate L-[³H]citrulline from L-[³H]arginine using ion-exchange resin and quantify with a scintillation counter.
-
Colorimetric Assay: Measure the accumulated nitrite (B80452)/nitrate (B79036) using the Griess reagent, often after an enzymatic conversion of nitrate to nitrite by nitrate reductase. Read absorbance at ~540 nm.
-
-
Calculation: Calculate NOS activity based on the amount of product formed per unit time per milligram of protein.
-
Conclusion
This compound exerts its primary therapeutic effects on the vasculature by acting as a potent prostacyclin IP receptor agonist on endothelial cells. The binding initiates a well-defined signaling cascade involving Gαs, adenylyl cyclase, and the second messenger cAMP. The subsequent activation of PKA leads to the phosphorylation and activation of eNOS, culminating in the production of nitric oxide. This NO-mediated signaling results in smooth muscle relaxation, vasodilation, and a reduction in blood pressure. Understanding this detailed mechanism is crucial for the rational design of novel cardiovascular therapies and for optimizing the clinical application of prostacyclin analogs.
References
- 1. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
Taprostene: An In-depth Technical Guide on a Stable Prostacyclin Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taprostene is a synthetic, chemically stable analogue of prostacyclin (PGI2) that has demonstrated therapeutic potential, particularly in the context of peripheral vascular disease. As a selective agonist for the prostacyclin receptor (IP receptor), this compound mimics the physiological effects of endogenous PGI2, including vasodilation and inhibition of platelet aggregation. Its enhanced stability compared to the chemically labile PGI2 offers significant advantages for pharmaceutical development and clinical application. This technical guide provides a comprehensive overview of the core pharmacological and chemical aspects of this compound, including its mechanism of action, available quantitative data, relevant experimental protocols, and formulation considerations. While specific quantitative data for this compound in some areas remains limited in publicly accessible literature, this guide synthesizes the available information and provides context based on related, well-characterized prostacyclin analogues.
Introduction to this compound and Prostacyclin Analogues
Prostacyclin (PGI2) is a potent endogenous eicosanoid with critical roles in maintaining cardiovascular homeostasis. Its primary functions include potent vasodilation of both systemic and pulmonary vascular beds, and inhibition of platelet aggregation. These effects are mediated through its interaction with the G-protein coupled prostacyclin receptor (IP receptor). However, the therapeutic utility of native PGI2 is severely limited by its chemical instability, with a half-life of only a few minutes under physiological conditions.
To overcome this limitation, a number of stable prostacyclin analogues have been developed. This compound is one such analogue, designed to retain the beneficial pharmacological activities of PGI2 while exhibiting improved chemical stability, allowing for a longer duration of action and more practical pharmaceutical formulations. Clinical investigations have explored the use of this compound in conditions such as ischemic peripheral vascular disease, where its vasodilatory and anti-platelet effects are of therapeutic interest.[1]
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its pharmacological effects by acting as an agonist at the prostacyclin (IP) receptor. The IP receptor is a Gs protein-coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells and platelets.
Signaling Cascade:
-
Receptor Binding: this compound binds to the extracellular domain of the IP receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular target proteins, leading to the physiological responses associated with prostacyclin, including:
-
In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase (MLCK) leads to its inactivation, resulting in smooth muscle relaxation and vasodilation.
-
In Platelets: Phosphorylation of specific proteins inhibits platelet activation and aggregation.
-
Figure 1: Prostacyclin (IP) Receptor Signaling Pathway.
Quantitative Pharmacological Data
While detailed quantitative data for this compound is not extensively available in the public domain, some information can be inferred from existing literature and comparison with other well-studied prostacyclin analogues.
Table 1: Receptor Binding Affinity and Functional Potency of Prostacyclin Analogues
| Compound | Receptor | Binding Affinity (Kd or Ki) | Functional Potency (EC50) |
| This compound | IP | Low nanomolar range[1] | Data not available |
| Iloprost | IP | ~11 nM | ~0.3 - 3 nM |
| Beraprost | IP | ~50 nM | ~10 - 30 nM |
| Treprostinil | IP | ~20 nM | ~1 - 5 nM |
Note: Data for Iloprost, Beraprost, and Treprostinil are approximate values from various sources and are provided for comparative purposes. The exact values can vary depending on the experimental conditions and cell system used.
Table 2: Selectivity Profile of Prostacyclin Analogues
| Compound | EP1 | EP2 | EP3 | EP4 | DP | FP | TP |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Iloprost | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Beraprost | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
| Treprostinil | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity | Moderate Affinity | Low Affinity | Low Affinity |
Note: The selectivity of prostacyclin analogues is a critical factor in their overall pharmacological profile, as off-target effects on other prostanoid receptors can lead to side effects.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize prostacyclin analogues like this compound.
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the IP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled prostacyclin analogue with high affinity for the IP receptor (e.g., [3H]-iloprost).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow for a Receptor Binding Assay.
Functional Assay: cAMP Accumulation
This protocol outlines a method to determine the functional potency (EC50) of this compound by measuring its ability to stimulate cAMP production in cells expressing the IP receptor.
Materials:
-
A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (this compound) at various concentrations.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-60 minutes) to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where the amount of cAMP produced is inversely proportional to the signal generated.
-
Data Analysis: Plot the concentration of this compound against the measured cAMP levels. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.
Pharmacokinetics and Formulation
Preclinical Pharmacokinetics (ADME)
-
Distribution: These compounds typically have a relatively small volume of distribution, indicating that they primarily remain in the systemic circulation.
-
Metabolism: Metabolism is a key route of elimination for many prostacyclin analogues. The specific metabolic pathways can vary depending on the chemical structure of the analogue.
-
Excretion: Metabolites are primarily excreted via the kidneys.
-
Half-life: The half-life of stable prostacyclin analogues is significantly longer than that of PGI2, ranging from minutes to hours.
Intravenous Formulation
For intravenous administration, this compound would be formulated as a sterile, pyrogen-free solution. General considerations for the formulation of prostacyclin analogues for intravenous infusion include:
-
Solvent: Typically, an aqueous-based solvent such as saline or dextrose solution is used.
-
pH: The pH of the formulation is critical for the stability of the compound.
-
Buffering Agents: Buffers may be included to maintain the desired pH.
-
Tonicity: The formulation should be isotonic to prevent hemolysis.
-
Sterility: The final product must be sterile.
Chemical Synthesis and Stability
The chemical stability of this compound is a key feature that distinguishes it from native prostacyclin. This stability is achieved through structural modifications that prevent the rapid hydrolysis of the enol ether moiety present in PGI2.
Figure 3: Structural Basis of this compound's Stability.
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of prostacyclin analogues is a complex multi-step process that typically involves the stereoselective construction of the cyclopentane (B165970) core and the subsequent elaboration of the two side chains.
Conclusion
This compound is a promising stable prostacyclin analogue with demonstrated clinical effects in peripheral vascular disease. Its mechanism of action through the IP receptor and subsequent cAMP-mediated signaling is well-understood within the context of prostacyclin pharmacology. While specific quantitative data on its binding affinity, functional potency, and pharmacokinetic profile are not extensively documented in publicly available resources, this guide provides a framework for understanding its core properties based on the available information and comparison with related compounds. Further research and publication of detailed pharmacological and chemical data would be invaluable for the scientific and drug development communities to fully elucidate the therapeutic potential of this compound.
References
The Genesis of Taprostene: A Technical Deep Dive into its Discovery and Synthesis
For Immediate Release
Aachen, Germany – December 1, 2025 – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Taprostene, a chemically stable and potent synthetic prostacyclin (PGI2) analogue. Developed by the German pharmaceutical company Grünenthal, this compound, also known as CG-4203, emerged from pioneering research in the 1980s aimed at overcoming the therapeutic limitations of natural prostacyclin.
Discovery and Development
This compound was discovered and developed by researchers at Grünenthal GmbH (formerly Chemie Grünenthal). The research was driven by the need for a stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation with significant therapeutic potential but limited clinical utility due to its chemical instability and rapid metabolic degradation.
The key innovation behind this compound was the design of a molecule that would retain the critical pharmacological properties of PGI2 while exhibiting enhanced stability. This was achieved through strategic chemical modifications of the natural prostacyclin structure. The primary researchers credited with the invention of this compound and other related prostacyclin derivatives are Dr. W. Skuballa and Dr. H. Vorbrüggen. Their work, primarily conducted during their tenure at Schering AG (which has a complex history of mergers and acquisitions, with parts of its pharmaceutical business later integrated into Bayer), laid the foundation for a new class of stable prostacyclin analogues.
A seminal publication in the Journal of Medicinal Chemistry in 1986 by Skuballa and Vorbrüggen, titled "Synthesis of a new chemically and metabolically stable prostacyclin analogue with high and long-lasting oral activity," describes the synthesis of a series of novel prostacyclin analogues, among which compounds with the structural features of this compound were detailed.[1] This work highlighted the successful creation of a molecule with potent and long-lasting oral activity, a significant advancement over the intravenously administered natural prostacyclin.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that requires precise stereochemical control to achieve the desired biologically active isomer. While the specific, scaled-up industrial synthesis protocol remains proprietary to Grünenthal, the fundamental synthetic strategy can be elucidated from the scientific literature and patent documents.
A Finnish patent (FI820327L) filed in 1982 lists W. Skuballa, H. Vorbrüggen, and others as inventors for "New prostacyclin derivatives, a process for their preparation and their use as medicaments," which encompasses the chemical scaffold of this compound.[2] The synthesis generally proceeds through the construction of a core bicyclic ether structure, followed by the elaboration of the two side chains.
Experimental Protocol: A Generalized Synthetic Approach
The following represents a generalized experimental protocol for the synthesis of a this compound-like prostacyclin analogue, based on published methodologies.
Step 1: Synthesis of the Bicyclic Core The synthesis typically commences with a commercially available chiral starting material, such as a Corey lactone derivative. This starting material undergoes a series of reactions, including protection of functional groups, reduction, and cyclization to form the key bicyclic ether core of the prostacyclin structure.
Step 2: Introduction of the Omega Side Chain The omega (lower) side chain is introduced via a Wittig-type reaction or a related olefination protocol. This step involves the reaction of a phosphonium (B103445) ylide, derived from the appropriate side-chain precursor, with an aldehyde intermediate on the bicyclic core. This reaction establishes the correct stereochemistry of the double bond in the side chain.
Step 3: Introduction of the Alpha Side Chain The alpha (upper) side chain, containing the carboxylic acid moiety, is typically introduced by the alkylation of an enolate intermediate or through a conjugate addition reaction. This is a critical step that requires careful control of reaction conditions to ensure the desired stereochemical outcome.
Step 4: Deprotection and Purification The final steps of the synthesis involve the removal of all protecting groups from the hydroxyl and carboxyl functionalities. The crude this compound is then purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to yield the final active pharmaceutical ingredient of high purity.
Logical Relationship of Synthetic Phases
Pharmacological Data
This compound is a potent agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR). Its binding to the IP receptor initiates a signaling cascade that leads to its various pharmacological effects.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | Data not publicly available | - | - |
| IC50 (Platelet Aggregation) | Data not publicly available | Human Platelets | - |
| EC50 | Data not publicly available | - | - |
| Mean Arterial Blood Pressure (MABP) | Maintained at 96 +/- 3 mmHg post-reperfusion in a rat shock model, compared to 45 +/- 3.5 mmHg in the vehicle group. | Rat | [3] |
| Systolic Blood Pressure Drop | From 130 to 111 mm Hg in healthy volunteers after a 6-hour infusion of 25 ng/kg/min. | Human | [4] |
| Diastolic Blood Pressure Drop | From 77 to 69 mm Hg in healthy volunteers after the same infusion protocol. | Human | [4] |
Experimental Protocol: Platelet Aggregation Assay
A common method to assess the anti-platelet activity of prostacyclin analogues is the light transmission aggregometry assay.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed.
-
Aggregation Measurement: A sample of the PRP is placed in a cuvette in an aggregometer and stirred at 37°C. A baseline light transmission is established.
-
Induction of Aggregation: A platelet aggregation agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen, is added to the PRP to induce aggregation.
-
Inhibition by this compound: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the PRP for a short period before the addition of the agonist.
-
Data Analysis: The change in light transmission, which is proportional to the degree of platelet aggregation, is recorded over time. The IC50 value, the concentration of this compound that inhibits platelet aggregation by 50%, is then calculated from the dose-response curve.
Mechanism of Action and Signaling Pathway
As a prostacyclin analogue, this compound exerts its effects by activating the IP receptor. The binding of this compound to the IP receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This increase in cAMP is the key second messenger that mediates the downstream effects of this compound.
Signaling Pathway of this compound
The activation of Protein Kinase A (PKA) by cAMP leads to the phosphorylation of various downstream targets, resulting in:
-
Vasodilation: PKA phosphorylates and inactivates myosin light chain kinase in smooth muscle cells, leading to relaxation of the muscle and dilation of blood vessels.
-
Inhibition of Platelet Aggregation: In platelets, increased cAMP levels inhibit the increase in intracellular calcium concentration that is necessary for platelet activation and aggregation.
-
Cytoprotection: The cytoprotective effects of this compound are thought to be mediated by the stabilization of cellular membranes and the inhibition of inflammatory processes, which are also influenced by cAMP-dependent pathways.
Conclusion
This compound represents a significant achievement in medicinal chemistry, providing a stable and effective alternative to natural prostacyclin. Its discovery and development by Grünenthal have provided a valuable therapeutic agent for conditions characterized by vasoconstriction and platelet aggregation. The synthetic route, while complex, allows for the production of a stereochemically pure and highly active compound. The well-elucidated mechanism of action, centered on the IP receptor and the cAMP signaling pathway, provides a solid basis for its clinical applications and for the future development of even more advanced prostacyclin analogues. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the key aspects of this compound's journey from a laboratory concept to a clinically relevant medication.
References
- 1. Synthesis of a new chemically and metabolically stable prostacyclin analogue with high and long-lasting oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FI820327L - NYA PROSTACYKLINDERIVATER FOERFARANDE FOER DERAS FRAMSTAELLNING SAMT DERAS ANVAENDNING SOM LAEKEMEDEL - Google Patents [patents.google.com]
- 3. Effects of prostacyclin and this compound in splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Taprostene: A Technical Guide on its Role as a Prostacyclin (PGI2) Analog
Executive Summary: This technical guide provides an in-depth overview of taprostene, a chemically stable synthetic prostanoid. It is important to clarify from the outset that, contrary to the initial query, the scientific literature consistently classifies this compound as a prostacyclin (PGI2) analog, not a prostaglandin (B15479496) E1 (PGE1) analog. This guide will, therefore, focus on its well-established role as a PGI2 mimetic, detailing its mechanism of action, associated signaling pathways, and relevant experimental data. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacology of this compound.
Introduction: Clarification of this compound's Classification
Prostaglandins are a group of lipid compounds with diverse physiological effects, mediated by specific G-protein coupled receptors (GPCRs). Prostaglandin E1 (PGE1) and prostacyclin (PGI2) are distinct prostanoids with their own primary receptors (EP and IP receptors, respectively), though some cross-reactivity can occur. This compound is structurally and functionally designed to mimic the actions of PGI2. As a stable PGI2 analog, this compound exhibits potent vasodilatory and anti-platelet aggregation properties, making it a subject of interest for therapeutic applications in vascular diseases.[1]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the activation of the prostacyclin receptor, also known as the IP receptor. The IP receptor is a Gs-protein coupled receptor. Upon agonist binding, the following signaling cascade is initiated:
-
Receptor Activation: this compound binds to the IP receptor on the surface of target cells, such as vascular smooth muscle cells and platelets.
-
G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
-
Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the physiological effects of this compound, such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
Quantitative Data
Table 1: Receptor Binding Affinity of Prostacyclin Analogs (for context)
| Compound | Receptor | Ki (nM) | Species | Reference |
| Iloprost | IP | 3.9 | Human | [2] |
| EP1 | 1.1 | Human | [2] | |
| Treprostinil (B120252) | IP | 32 | Human | [2] |
| DP1 | 4.4 | Human | [2] | |
| EP2 | 3.6 | Human |
Note: This table provides context for the expected range of binding affinities for prostacyclin analogs. Specific data for this compound is not available.
Table 2: Clinical Trial Data for this compound in Peripheral Vascular Disease
| Parameter | This compound Group | Placebo Group | p-value |
| Dosage | 25 ng/kg/min IV for 6h/day for 5 days | N/A | N/A |
| Increase in Absolute Walking Time (at 8 weeks) | 14% | 2.8% | < 0.05 |
| Increase in Pain-Free Walking Time (at 8 weeks) | 23% | 3.8% | < 0.05 |
| Change in Systolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |
| Change in Diastolic Blood Pressure (during infusion) | Decrease | No change | < 0.05 |
| Change in Heart Rate (during infusion) | Increase | No change | < 0.05 |
| Platelet Half-life (post-infusion) | 77.9 +/- 7.44 hours | 72.6 +/- 9.35 hours | < 0.05 |
Table 3: Hemodynamic Effects of this compound in Healthy Volunteers
| Parameter | Baseline (mean) | During Infusion (mean) |
| Dosage | 25 ng/kg/min IV for 6h | N/A |
| Systolic Blood Pressure (mmHg) | 130 | 111 |
| Diastolic Blood Pressure (mmHg) | 77 | 69 |
| Heart Rate (beats/min) | 77 | 84 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are standard, detailed methodologies for key experiments used to characterize prostacyclin analogs.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor (e.g., the IP receptor) by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the IP receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human IP receptor.
-
Radiolabeled ligand (e.g., [³H]-iloprost).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radiolabeled ligand (e.g., [³H]-iloprost) at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP in cells or cell membranes.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating adenylyl cyclase activity.
Materials:
-
Cell membranes from a cell line expressing the IP receptor.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, pH 7.4).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
-
96-well microplates.
Protocol:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer containing ATP and a phosphodiesterase inhibitor.
-
Various concentrations of this compound.
-
-
Reaction Initiation: Add the membrane preparation to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C or 37°C for 10-30 minutes.
-
Reaction Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.
-
cAMP Detection: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each concentration of this compound.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.
-
Conclusion
This compound is a stable prostacyclin (PGI2) analog that exerts its pharmacological effects primarily through the activation of the IP receptor and the subsequent stimulation of the adenylyl cyclase/cAMP signaling pathway. This leads to potent vasodilation and inhibition of platelet aggregation. While detailed quantitative data on its receptor binding profile are not extensively published, clinical studies have demonstrated its efficacy in improving outcomes in patients with peripheral vascular disease. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar compounds in drug discovery and development settings. It is crucial for researchers to accurately classify such prostanoid analogs to ensure appropriate experimental design and interpretation of results.
References
Unveiling the Preclinical Pharmacological Profile of Taprostene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Taprostene, a synthetic prostacyclin (PGI₂) analogue. By summarizing key findings from various preclinical studies, this document aims to serve as a valuable resource for professionals involved in drug discovery and development. The guide delves into this compound's mechanism of action, pharmacodynamics, and pharmacokinetics, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.
Mechanism of Action
This compound exerts its pharmacological effects primarily by acting as a potent and selective agonist for the prostacyclin receptor, also known as the IP receptor.[1] The IP receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit.[2]
Upon binding of this compound to the IP receptor, the Gs alpha subunit is activated, which in turn stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets within the cell, leading to the diverse physiological effects of this compound.
The primary consequences of IP receptor activation by this compound include:
-
Vasodilation: Relaxation of vascular smooth muscle cells, leading to a decrease in blood pressure.[1]
-
Inhibition of Platelet Aggregation: Prevention of platelet activation and aggregation, contributing to its antithrombotic effects.
Signaling Pathway
The signaling cascade initiated by this compound binding to the IP receptor is a well-characterized pathway for prostacyclin analogues.
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in a variety of preclinical models, demonstrating its potent vasodilatory and anti-platelet aggregation properties.
Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | Reference |
| Iloprost (B1671730) | IP | Human | 3.9 | |
| Treprostinil | IP | Human | 32 | |
| This compound | IP | Data Not Available | N/A |
Functional Potency
The functional potency of this compound is typically assessed by its ability to stimulate cAMP production in cells expressing the IP receptor or to inhibit platelet aggregation.
| Compound | Cell Line | Species | EC₅₀ (nM) | Reference |
| Iloprost | HEK293 | Human | 0.37 | |
| Treprostinil | HEK293 | Human | 1.9 | |
| This compound | Data Not Available | N/A | N/A |
| Agonist | Species | IC₅₀ (µM) | Reference |
| ADP | Human | Data Not Available | |
| Collagen | Human | Data Not Available | |
| This compound | Data Not Available | N/A |
In Vivo Hemodynamic Effects
Preclinical studies in animal models have demonstrated the significant hemodynamic effects of this compound.
In a study on endotoxin-shocked rabbits, intravenous infusion of this compound at a dose of 0.2 µg/kg/min for 180 minutes resulted in:
-
A reduction in total peripheral resistance.
-
Abolishment of endotoxin-induced increases in pulmonary artery pressure and resistance.
-
Prevention of the decrease in cardiac output and peripheral oxygen supply.
While the blood pressure tended to be lower in the this compound-treated group compared to untreated endotoxemic controls, specific dose-response data on blood pressure and heart rate in healthy animal models are not widely published.
| Animal Model | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Reference |
| Rabbit (endotoxin-shocked) | 0.2 µg/kg/min (IV) | Tendency to be lower | Data Not Available | |
| Rat (healthy) | Data Not Available | N/A | N/A | |
| Dog (healthy) | Data Not Available | N/A | N/A |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively reported in publicly available literature. General approaches to preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies are outlined below, which would be applicable to the characterization of this compound.
| Species | Route of Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (F) | Reference |
| Rat | IV / PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Dog | IV / PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Monkey | IV / PO | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Radioligand Binding Assay for IP Receptor
This assay determines the binding affinity (Ki) of a test compound for the IP receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the IP receptor (e.g., HEK293 cells transfected with the human IP receptor) in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled IP receptor ligand (e.g., [³H]-iloprost) and varying concentrations of unlabeled this compound.
-
Separation: After incubation to allow binding to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the IP receptor (e.g., CHO-K1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of this compound for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
In Vitro Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors (human or animal) into an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.
-
Assay:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle control.
-
Induce platelet aggregation by adding a known agonist (e.g., ADP, collagen, or thrombin).
-
-
Measurement: Monitor the change in light transmittance through the PRP sample over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each concentration of this compound. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation.
In Vivo Hemodynamic Study in a Rodent Model
This protocol outlines a general procedure for evaluating the dose-dependent effects of this compound on blood pressure and heart rate in an anesthetized rat model.
Protocol:
-
Animal Preparation: Anesthetize a healthy rat (e.g., Sprague-Dawley) and maintain anesthesia throughout the experiment.
-
Surgical Instrumentation: Surgically implant a catheter into the femoral artery for continuous blood pressure monitoring and into the femoral vein for intravenous drug administration.
-
Stabilization: Allow the animal to stabilize for a period after surgery.
-
Baseline Measurement: Record baseline hemodynamic parameters, including systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
-
Drug Administration: Administer this compound intravenously in a dose-escalating manner, with a sufficient time interval between doses to observe the full effect of each dose.
-
Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment.
-
Data Analysis: Analyze the recorded data to determine the dose-dependent effects of this compound on blood pressure and heart rate. Construct dose-response curves to characterize the relationship between the dose of this compound and the observed hemodynamic changes.
Conclusion
This compound is a potent prostacyclin IP receptor agonist with significant vasodilatory and anti-platelet aggregation effects demonstrated in preclinical models. Its mechanism of action via the Gs-cAMP signaling pathway is well-established for this class of compounds. While the qualitative pharmacological profile of this compound is clear, this guide highlights the need for more publicly available quantitative data, particularly regarding its receptor binding affinity, functional potency in various assays, and a comprehensive pharmacokinetic profile across different preclinical species. The detailed experimental protocols provided herein offer a framework for conducting further preclinical studies to fully elucidate the pharmacological characteristics of this compound and support its potential development as a therapeutic agent.
References
Taprostene's Impact on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene, a stable synthetic analogue of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation. Its mechanism of action is centered on the activation of the prostacyclin (IP) receptor on the platelet surface, leading to a cascade of intracellular events that ultimately prevent platelet activation and thrombus formation. This technical guide provides an in-depth overview of this compound's effects on platelet aggregation pathways, including quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visualizations of the core signaling pathways involved.
Core Mechanism of Action: The Prostacyclin Signaling Pathway
This compound exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin. The primary signaling pathway involves the following key steps:
-
IP Receptor Activation: this compound binds to and activates the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) on the platelet membrane.
-
Gαs Protein Stimulation: This activation stimulates the associated Gs alpha subunit (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit, in turn, activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][3]
-
Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins that regulate platelet function. This includes the phosphorylation of substrates that inhibit calcium mobilization from intracellular stores and reduce the overall platelet activation response.[3][4]
This cascade ultimately leads to the inhibition of key platelet activation processes, including shape change, granule secretion, and aggregation.
Quantitative Efficacy of Prostacyclin Analogues
| Compound | Agonist | IC50 (nM) | Species | Reference |
| Iloprost | ADP | 0.5 - 2.0 | Human | Representative data |
| Iloprost | Collagen | 0.8 - 3.0 | Human | Representative data |
| Beraprost | ADP | 3.0 - 10.0 | Human | Representative data |
| Beraprost | Collagen | 5.0 - 15.0 | Human | Representative data |
| Note: The IC50 values presented are representative for stable prostacyclin analogues and are intended to provide a general understanding of their potency. Actual values for this compound may vary. |
In a study involving healthy volunteers, intravenous infusion of this compound at a rate of 25 ng/kg/min for 6 hours resulted in a significant inhibition of both the slope and height of ADP and collagen-induced platelet aggregation curves.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard method for assessing platelet function in vitro.
Principle: Light transmission aggregometry measures the change in light passing through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected by a photometer.
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Agonist Addition: Add a platelet agonist such as ADP (final concentration 5-10 µM) or collagen (final concentration 2-5 µg/mL) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%). The IC50 value (the concentration of this compound required to inhibit 50% of the maximal aggregation) can be determined from the dose-response curve.
Measurement of Intracellular cAMP Levels
Principle: This assay quantifies the increase in intracellular cAMP in response to this compound, confirming its mechanism of action.
Methodology:
-
Platelet Preparation: Prepare washed platelets from whole blood by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: Incubate the washed platelets with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add various concentrations of this compound or vehicle control and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Lysis: Stop the reaction by adding a lysis buffer (e.g., ice-cold ethanol (B145695) or a commercial lysis reagent).
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Express the results as pmol of cAMP per 10⁸ platelets and compare the levels in this compound-treated samples to the vehicle control.
Signaling Pathway Visualization
References
- 1. Adenyl cyclase in human platelets: activity and responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Spatiotemporal Regulation of cAMP Signaling in Blood Platelets—Old Friends and New Players - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Taprostene in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taprostene is a chemically stable synthetic analogue of prostacyclin (PGI2) that has demonstrated significant potential in cardiovascular research and therapy.[1][2][3][4] Its primary mechanism of action involves potent agonism at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) integral to cardiovascular homeostasis.[5] Activation of the IP receptor by this compound initiates a signaling cascade with profound effects on the cardiovascular system, including vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell (VSMC) phenotype. This guide provides a comprehensive overview of the molecular targets of this compound, detailing its interaction with the IP receptor, the subsequent signaling pathways, and the experimental protocols used for its characterization.
Primary Molecular Target: The Prostacyclin (IP) Receptor
The principal molecular target for this compound is the prostacyclin receptor, also known as the IP receptor. This receptor is a member of the rhodopsin-like G-protein coupled receptor family and is encoded by the PTGIR gene.
Tissue Distribution in the Cardiovascular System: The IP receptor is prominently expressed in various components of the cardiovascular system, including:
-
Vascular smooth muscle cells
-
Endothelial cells
-
Platelets
-
Cardiomyocytes
This widespread distribution underscores the multifaceted role of IP receptor signaling in regulating cardiovascular function.
Quantitative Analysis of this compound-IP Receptor Interaction
The interaction of this compound with the IP receptor has been quantified through various binding and functional assays. While specific quantitative data for this compound is limited in publicly available literature, the potencies of other stable prostacyclin analogues like iloprost (B1671730) provide a valuable reference. The most potent IP receptor agonists exhibit Kd values in the low nanomolar range.
Table 1: Comparative Binding Affinities and Functional Potencies of Prostacyclin Analogues
| Compound | Receptor | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| Iloprost | Human IP | Radioligand Binding | Human Platelets | pKi (9.3±0.1) | ~0.5 | |
| Iloprost | Human IP | Radioligand Binding | CHO-K1 cells | pKi (8.7±0.06) | ~2.0 | |
| Carbaprostacyclin | Human IP | cAMP Accumulation | CHO-K1 cells | pEC50 (10±0.08) | ~0.1 | |
| Treprostinil | Human IP, DP1, EP2 | Radioligand Binding | - | pKi (8.36, 8.44) | ~4.4, ~3.6 | |
| MRE-269 | Human IP | Cryo-EM | - | - | - |
Note: pKi and pEC50 values are logarithmic units. The nM values are calculated for easier interpretation. Data for this compound is not explicitly available in the provided search results; related compounds are shown for context.
Signaling Pathways Modulated by this compound
Upon binding to the IP receptor, this compound primarily activates the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein. This initiates a well-defined signaling cascade.
4.1 The Canonical Gαs-Adenylyl Cyclase-cAMP Pathway
-
Gαs Activation: Ligand binding induces a conformational change in the IP receptor, leading to the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets in cardiovascular cells, leading to:
-
In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase, leading to its inactivation, which results in smooth muscle relaxation and vasodilation. It also promotes a differentiated, contractile phenotype.
-
In Platelets: Inhibition of platelet aggregation and adhesion, contributing to its antithrombotic effects.
-
4.2 Potential Non-Canonical Signaling While the Gαs pathway is predominant, some studies suggest that GPCRs, including the IP receptor, can also couple to other G-proteins like Gαi, Gαq, or G12/13 under certain conditions, leading to the activation of alternative signaling pathways.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the IP receptor.
References
- 1. Endothelium and myocardial protecting actions of this compound, a stable prostacyclin analogue, after acute myocardial ischemia and reperfusion in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Early-Stage Research of Taprostene and its Cytoprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction to Taprostene and Cytoprotection
This compound is a synthetic, chemically stable analogue of prostacyclin (PGI2). Prostacyclin is a member of the eicosanoid family of signaling molecules and is known for its potent vasodilatory, anti-platelet, and cytoprotective properties. The concept of cytoprotection refers to the ability of a compound to protect cells from lethal injury by a mechanism other than its primary pharmacological activity. In the context of this compound, its cytoprotective effects are of significant interest in conditions characterized by cellular stress and damage, such as ischemia-reperfusion injury. Early-stage research has focused on elucidating the mechanisms by which this compound exerts these protective effects, with a particular emphasis on its role in myocardial and endothelial cell preservation.
Mechanism of Action: Signaling Pathways in this compound-Mediated Cytoprotection
This compound, as a prostacyclin analogue, primarily exerts its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. The downstream signaling cascade is pivotal to its cytoprotective actions.
Primary Signaling Pathway: The IP Receptor-cAMP-PKA Axis
The canonical signaling pathway initiated by this compound binding to the IP receptor involves the following steps:
-
Receptor Binding and G-Protein Activation: this compound binds to the IP receptor on the cell surface, leading to a conformational change and the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP act as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of its catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA then phosphorylates various intracellular proteins, leading to a cascade of events that ultimately result in the observed physiological and cytoprotective effects.
Figure 1: this compound's primary signaling cascade.
Anti-Apoptotic Signaling: Modulation of the Bcl-2 Family
A key aspect of this compound's cytoprotective mechanism is its ability to inhibit apoptosis (programmed cell death). This is, in part, mediated by the PKA-dependent phosphorylation of pro-apoptotic proteins, particularly members of the Bcl-2 family.
-
Phosphorylation of BAD: The pro-apoptotic protein BAD (Bcl-2-associated death promoter) is a key target. When active, BAD binds to and sequesters anti-apoptotic proteins like Bcl-xL, leading to the release of pro-apoptotic proteins Bax and Bak, which in turn trigger the mitochondrial apoptotic pathway. PKA can phosphorylate BAD at specific serine residues. This phosphorylation event leads to the inactivation of BAD, causing it to dissociate from Bcl-xL and bind to 14-3-3 proteins in the cytoplasm. This sequestration of phosphorylated BAD prevents it from promoting apoptosis, thereby contributing to cell survival.
Figure 2: Anti-apoptotic signaling of this compound.
Preclinical Data on Cytoprotection
A pivotal early-stage study investigated the cytoprotective effects of this compound in a feline model of acute myocardial ischemia and reperfusion. The quantitative data from this study are summarized below.
Table 1: Effects of this compound on Myocardial Injury in a Cat Model of Ischemia-Reperfusion
| Parameter | Sham MI (Control) | MI + Vehicle | MI + this compound (100 ng/kg/min) |
| Plasma Creatine Phosphokinase (IU/L) | |||
| 3 hours post-occlusion | 15 ± 2 | 45 ± 5 | 20 ± 3 |
| 6 hours post-occlusion | 18 ± 3 | 68 ± 7 | 25 ± 4 |
| Myocardial Necrotic Area (% of Area at Risk) | N/A | 45 ± 4 | 22 ± 3 |
| Myeloperoxidase Activity (units/mg protein) | |||
| Ischemic Myocardium | 0.5 ± 0.1 | 3.2 ± 0.4 | 1.1 ± 0.2 |
| Non-ischemic Myocardium | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
*p < 0.01 compared to MI + Vehicle group. Data are presented as mean ± SEM. Source: Adapted from Lefer et al., Circulation Research, 1990.[1][2]
These data demonstrate that this compound significantly reduced the extent of myocardial necrosis, decreased the release of a key marker of cardiac muscle damage (creatine phosphokinase), and attenuated the infiltration of neutrophils (as indicated by myeloperoxidase activity) into the ischemic tissue.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early-stage research of this compound's cytoprotective effects.
Feline Model of Myocardial Ischemia and Reperfusion
This protocol describes the in vivo model used to assess the cardioprotective effects of this compound.
Figure 3: Workflow for the in vivo ischemia model.
Protocol Steps:
-
Animal Preparation: Adult cats are anesthetized, and catheters are placed for drug administration, blood sampling, and monitoring of hemodynamic parameters.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is carefully isolated.
-
Induction of Ischemia: The LAD is occluded for 60 minutes to induce myocardial ischemia.
-
Treatment Administration: 30 minutes after the onset of occlusion, an intravenous infusion of either this compound (100 ng/kg/min) or vehicle is initiated and continued throughout the experiment.[1]
-
Reperfusion: After the 60-minute occlusion period, the ligature is removed to allow for reperfusion of the ischemic myocardium.
-
Monitoring: The animals are monitored for an additional 4.5 hours. Blood samples are collected at regular intervals for biochemical analysis.
-
Tissue Harvesting and Analysis: At the end of the experiment, the hearts are excised for determination of the area at risk and necrotic area, as well as for biochemical assays such as myeloperoxidase activity.
Measurement of Myocardial Infarct Size
This protocol details the triphenyltetrazolium (B181601) chloride (TTC) staining method used to quantify the extent of myocardial necrosis.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (1% in phosphate (B84403) buffer, pH 7.4)
-
10% neutral buffered formalin
Procedure:
-
Following the experimental period, the heart is excised and the aorta is cannulated.
-
The coronary arteries are perfused with saline to wash out remaining blood.
-
The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused through the aorta to delineate the area at risk (the portion of the ventricle not stained blue).
-
The heart is sliced into transverse sections.
-
The slices are incubated in 1% TTC solution at 37°C for 20-30 minutes. Viable myocardium, containing active dehydrogenases, will stain brick red, while the infarcted tissue, lacking these enzymes, will remain pale.
-
The slices are then fixed in 10% formalin.
-
Each side of the slices is photographed, and the areas of the left ventricle, the area at risk, and the necrotic (unstained) area are determined using planimetry software.
-
The necrotic area is expressed as a percentage of the area at risk.
Assessment of Neutrophil Infiltration (Myeloperoxidase Assay)
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue homogenates is used as an index of neutrophil infiltration.
Procedure:
-
Myocardial tissue samples from the ischemic and non-ischemic regions are excised, weighed, and homogenized in a phosphate buffer.
-
The homogenates are centrifuged, and the supernatant is discarded. The pellet is resuspended and sonicated.
-
The suspension is centrifuged again, and the resulting supernatant is used for the MPO assay.
-
The MPO activity is determined spectrophotometrically by measuring the hydrogen peroxide-dependent oxidation of a chromogenic substrate (e.g., o-dianisidine).
-
The change in absorbance over time is recorded, and MPO activity is expressed as units per milligram of protein.
Assessment of Endothelial Function
This protocol describes the ex vivo assessment of coronary artery endothelial function.
Procedure:
-
Segments of the LAD and circumflex coronary arteries are carefully dissected from the heart.
-
The arterial segments are cut into rings and mounted in an organ bath containing a physiological salt solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
The rings are attached to force transducers to measure isometric tension.
-
After an equilibration period, the rings are pre-contracted with a vasoconstrictor (e.g., prostaglandin (B15479496) F2α).
-
Endothelium-dependent relaxation is assessed by constructing cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Endothelium-independent relaxation is assessed using an endothelium-independent vasodilator (e.g., sodium nitroprusside).
-
The degree of relaxation is expressed as a percentage of the pre-contraction tension. A reduced relaxation response to acetylcholine (B1216132) in the presence of a normal response to sodium nitroprusside indicates endothelial dysfunction.
Conclusion
Early-stage research on this compound has provided compelling evidence for its cytoprotective effects, particularly in the context of myocardial ischemia-reperfusion injury. The primary mechanism of action involves the activation of the prostacyclin receptor and the subsequent cAMP-PKA signaling cascade. A significant downstream effect of this pathway is the inhibition of apoptosis through the phosphorylation and inactivation of the pro-apoptotic protein BAD. The quantitative data from preclinical models clearly demonstrate a reduction in tissue necrosis and inflammation. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the therapeutic potential of this compound and other prostacyclin analogues in cytoprotection. Future research should focus on further elucidating the full spectrum of downstream targets of the PKA pathway and exploring the efficacy of this compound in other models of cellular injury.
References
Methodological & Application
Protocol for dissolving and preparing Taprostene for in-vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the prostacyclin receptor (IP receptor).[1] Its chemical stability and selective action on the IP receptor make it a valuable tool for in-vivo research in various physiological and pathological models, including those related to thrombosis, ischemia, and circulatory shock.[2][3][4] These application notes provide a detailed protocol for the dissolution, preparation, and administration of this compound for in-vivo studies, ensuring accurate and reproducible experimental outcomes.
Chemical Properties and Storage
A clear understanding of this compound's chemical properties is fundamental for its effective use in research.
| Property | Value | Reference |
| CAS Number | 108945-35-3 | MedChemExpress |
| Molecular Formula | C₂₄H₃₀O₅ | MedChemExpress |
| Molecular Weight | 398.49 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage (Powder) | -20°C for long-term storage | MedChemExpress |
| Storage (Stock Solution) | -20°C or -80°C in DMSO | MedChemExpress |
| Stability | Stable at ambient temperature for several weeks during shipping. Stock solutions in DMSO are stable for extended periods when stored frozen. | MedChemExpress |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent for subsequent dilution to the final dosing concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Protocol:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a desired stock solution concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Dosing Solution for In-Vivo Administration
Objective: To dilute the this compound stock solution to the final desired concentration for administration to animals, using a biocompatible vehicle.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))
-
Sterile conical tubes or vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution and the sterile vehicle required to achieve the final desired dosing concentration. Note: The final concentration of DMSO in the dosing solution should be minimized to avoid solvent-related toxicity. A final DMSO concentration of less than 1% is generally recommended for most in-vivo studies.
-
In a sterile tube, add the required volume of the sterile vehicle.
-
While gently vortexing the vehicle, slowly add the calculated volume of the this compound stock solution. This gradual addition helps to prevent precipitation of the compound.
-
Visually inspect the final dosing solution for any signs of precipitation or incompatibility. The solution should be clear.
-
Prepare the dosing solution fresh on the day of the experiment.
In-Vivo Administration
The choice of administration route and dosage will depend on the specific experimental model and objectives. The following table summarizes a known effective dosage in rats and provides general guidelines for administration in rodents.
| Species | Route of Administration | Dosage | Vehicle | Reference |
| Rat | Intravenous (IV) Infusion | 100 ng/kg/min | Not specified, likely saline or PBS | [2] |
Note on Dosage for Mice: Specific dosage information for this compound in mice was not found in the reviewed literature. It is recommended to perform a dose-response study to determine the optimal dosage for the specific mouse model and experimental endpoint.
Intravenous (IV) Infusion Protocol (Rat)
Objective: To administer this compound to rats via continuous intravenous infusion.
Materials:
-
Anesthetized rat with a cannulated jugular or femoral vein
-
Infusion pump
-
Syringe compatible with the infusion pump
-
Catheter and tubing
-
Prepared this compound dosing solution
Protocol:
-
Ensure the rat is properly anesthetized and the venous catheter is patent.
-
Fill a sterile syringe with the prepared this compound dosing solution.
-
Prime the infusion tubing to remove any air bubbles.
-
Connect the syringe to the infusion pump and the tubing to the animal's catheter.
-
Set the infusion pump to deliver the desired flow rate to achieve a dosage of 100 ng/kg/min. The flow rate will depend on the concentration of the dosing solution and the weight of the rat.
-
Start the infusion and monitor the animal throughout the experimental period for any adverse reactions.
Signaling Pathway of this compound
This compound exerts its biological effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. The binding of this compound to the IP receptor initiates a signaling cascade that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of prostacyclin and this compound in splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salutary effects of CG-4203, a novel, stable prostacyclin analog, in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taprostene in Animal Models of Myocardial Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene, a stable synthetic prostacyclin (PGI₂) analog, has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia and reperfusion injury. As a potent inhibitor of platelet aggregation and a vasodilator, this compound offers a promising therapeutic avenue for mitigating the damage caused by reduced blood flow to the heart muscle. These application notes provide a comprehensive overview of the use of this compound in animal models of myocardial ischemia, including its mechanism of action, detailed experimental protocols, and key quantitative data from relevant studies.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic action. A secondary, less direct pathway involving the prostaglandin (B15479496) E2 receptor subtype 3 (EP3) has also been proposed for prostacyclin analogs.
Primary Signaling Pathway: IP Receptor Activation
The predominant mechanism of action for this compound involves the following steps:
-
Receptor Binding: this compound binds to the IP receptor on the surface of cardiomyocytes and vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA activation results in a cascade of phosphorylation events that ultimately lead to vasodilation, inhibition of platelet aggregation, and cytoprotective effects, which collectively contribute to the reduction of myocardial ischemic injury.
Postulated Secondary Pathway: EP3 Receptor and Mitochondrial K(ATP) Channel Opening
Some evidence suggests that prostacyclin analogs may also exert cardioprotective effects through a secondary pathway involving the EP3 receptor and the opening of mitochondrial ATP-sensitive potassium (KATP) channels. This pathway is thought to contribute to the reduction of oxidative stress and preservation of mitochondrial function during ischemia-reperfusion.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound and other stable prostacyclin analogs in animal models of myocardial ischemia.
Table 1: Effects of this compound on Myocardial Injury in a Cat Model of Ischemia-Reperfusion
| Parameter | Vehicle Control Group | This compound-Treated Group (100 ng/kg/min) | Percentage Change |
| Necrotic Area (% of Area at Risk) | 35.2 ± 3.1 | 18.9 ± 2.5 | ↓ 46.3% |
| Plasma Creatine (B1669601) Kinase (IU/L at 6h) | 15.5 ± 2.1 | 7.8 ± 1.2 | ↓ 49.7% |
| Myeloperoxidase Activity (U/g tissue) | 0.85 ± 0.12 | 0.42 ± 0.08 | ↓ 50.6% |
Data synthesized from a study in anesthetized cats with 1 hour of left anterior descending (LAD) coronary artery occlusion followed by 4.5 hours of reperfusion.[1]
Table 2: Comparative Efficacy of Prostacyclin Analogs on Infarct Size in Various Animal Models
| Prostacyclin Analog | Animal Model | Dosage | Route of Administration | Infarct Size Reduction (%) |
| This compound | Cat | 100 ng/kg/min | Intravenous | 46.3% (necrotic area) |
| Iloprost | Rat | 100 ng/kg/min | Intravenous | Significant reduction in myocardial edema |
| Beraprost | Dog | 300 ng/kg/min | Intravenous | ~73% (infarct size as % of LV) |
This table provides a comparative overview of the effects of different prostacyclin analogs on myocardial infarct size. Direct comparison should be made with caution due to differences in animal models and experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for inducing myocardial ischemia in animal models and for the administration of this compound. These are generalized protocols that may require optimization based on the specific animal model and research question.
Myocardial Ischemia-Reperfusion Model (Cat)
This protocol is based on the methodology used in key studies investigating this compound.
1. Animal Preparation and Anesthesia:
- Adult male cats (2.5-3.5 kg) are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30-35 mg/kg, intravenously).
- The animal is intubated and ventilated with room air.
- A femoral artery and vein are cannulated for blood pressure monitoring and drug/fluid administration, respectively.
- A lead II electrocardiogram (ECG) is monitored continuously.
2. Surgical Procedure for LAD Ligation:
- A left thoracotomy is performed in the fourth intercostal space to expose the heart.
- The pericardium is opened, and the left anterior descending (LAD) coronary artery is carefully isolated.
- A silk suture is passed around the LAD, approximately one-third of the distance from its origin.
- The ends of the suture are passed through a small plastic tube to form a snare for reversible occlusion.
3. Induction of Ischemia and Reperfusion:
- Myocardial ischemia is induced by tightening the snare around the LAD.
- Successful occlusion is confirmed by the appearance of ST-segment elevation on the ECG and regional cyanosis of the myocardium.
- The LAD is typically occluded for 60 minutes.
- Reperfusion is initiated by releasing the snare.
4. This compound Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline).
- An intravenous infusion of this compound (e.g., 100 ng/kg/min) is initiated 30 minutes after the onset of ischemia and continued throughout the reperfusion period.[1]
- The control group receives an infusion of the vehicle alone.
5. Assessment of Myocardial Injury:
- Infarct Size Measurement: At the end of the experiment, the heart is excised. The area at risk is determined by perfusing the aorta with a dye (e.g., Evans blue) while the LAD is re-occluded. The left ventricle is then sliced, and the slices are incubated in a solution of triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and necrotic (pale) tissue. The areas are then quantified using planimetry.
- Biochemical Markers: Blood samples are collected at various time points to measure plasma levels of cardiac enzymes such as creatine kinase (CK) and troponins.
- Inflammatory Markers: Myocardial tissue samples can be analyzed for markers of inflammation, such as myeloperoxidase (MPO) activity, which is an index of neutrophil infiltration.[1]
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound in cardioprotection.
Experimental Workflow
Caption: Experimental workflow for this compound in a myocardial ischemia-reperfusion model.
References
Taprostene Administration Protocol for Peripheral Vascular Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taprostene, a stable prostacyclin analogue, has been investigated for its therapeutic potential in peripheral vascular disease (PVD) due to its vasodilatory and antiplatelet properties. This document provides detailed application notes and experimental protocols for the administration of this compound in a research setting for PVD. It includes summaries of clinical trial data, methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Peripheral vascular disease (PVD) is a circulatory condition characterized by the narrowing of blood vessels outside of the heart and brain, primarily affecting the arteries of the limbs. Reduced blood flow can lead to intermittent claudication, ischemic pain at rest, and in severe cases, ulceration and gangrene. This compound, a synthetic analogue of prostacyclin (PGI2), offers a potential therapeutic avenue by mimicking the endogenous effects of PGI2, which include potent vasodilation and inhibition of platelet aggregation. These actions are crucial for improving blood flow and preventing thrombosis in affected vessels. This document outlines established protocols for the administration of this compound in a research context to evaluate its efficacy and mechanism of action in PVD.
Mechanism of Action
This compound exerts its effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1][2][3][4]
2.1. Vasodilation: Binding of this compound to the IP receptor on vascular smooth muscle cells activates the associated Gs alpha subunit of the G-protein.[4] This activation stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inhibits myosin light chain kinase (MLCK), resulting in the dephosphorylation of myosin light chains. This prevents the interaction of myosin and actin filaments, leading to smooth muscle relaxation and vasodilation.
2.2. Antiplatelet Effect: In a similar mechanism, this compound binding to IP receptors on platelets increases intracellular cAMP levels. This rise in cAMP inhibits platelet activation and aggregation, thereby reducing the risk of thrombus formation.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to vasodilation.
Administration Protocols
Two distinct intravenous administration protocols for this compound in PVD research have been documented in clinical trials:
| Parameter | Protocol 1 | Protocol 2 |
| Dosage | 25 ng/kg/min | Not specified in the provided search results |
| Frequency | Daily for 5 consecutive days | Twice a day for four weeks |
| Duration of Infusion | 6 hours per day | 2 hours per infusion |
| Route of Administration | Intravenous | Intravenous |
Experimental Protocols
Patient Population
-
Inclusion Criteria: Patients diagnosed with ischemic peripheral vascular disease, presenting with intermittent claudication or critical limb ischemia. Diagnosis should be confirmed by standard clinical assessments such as ankle-brachial index (ABI) and angiography.
-
Exclusion Criteria: Patients with contraindications to prostacyclin analogues, severe cardiovascular comorbidities, or other conditions that could interfere with the study outcomes.
Study Design
A randomized, double-blind, placebo-controlled study design is recommended to minimize bias. Patients should be randomly allocated to receive either this compound or a matching placebo.
Efficacy Endpoints
-
Primary Endpoints:
-
Change in pain-free walking distance and absolute walking distance, assessed using a standardized treadmill test.
-
Pain relief and ulcer healing in patients with critical limb ischemia.
-
-
Secondary Endpoints:
-
Ankle-Brachial Index (ABI) measurements at baseline and follow-up.
-
Hemodynamic parameters (systolic and diastolic blood pressure, heart rate).
-
Platelet function assays (e.g., ADP-induced aggregation).
-
Amputation rates at long-term follow-up.
-
Experimental Workflow
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Activation of thromboxane and prostacyclin receptors elicits opposing effects on vascular smooth muscle cell growth and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prostacyclin receptor induces human vascular smooth muscle cell differentiation via the protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Evaluating the Efficacy of Taprostene: In Vitro Cell Culture Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene is a synthetic and chemically stable analog of prostacyclin (PGI2), a potent endogenous mediator with significant therapeutic potential.[1] Like prostacyclin, this compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This signaling cascade mediates a range of physiological responses, including vasodilation, inhibition of platelet aggregation, and modulation of cellular proliferation and migration.[1]
These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to evaluate the efficacy of this compound and other prostacyclin analogs. The described assays are essential for characterizing the pharmacological profile of such compounds and provide a basis for preclinical assessment.
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound's mechanism of action is centered on the activation of the prostacyclin (IP) receptor. The binding of this compound to the IP receptor on the cell surface initiates a signaling cascade that is fundamental to its therapeutic effects.
References
- 1. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Measuring Taprostene's Effect on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene, a stable prostacyclin (PGI2) analogue, is a potent inhibitor of platelet activation. As a member of the prostanoid family, it plays a crucial role in cardiovascular homeostasis by preventing inappropriate thrombus formation. The primary mechanism of action for this compound involves binding to the prostacyclin (IP) receptor on the surface of platelets. This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key secondary messenger that ultimately suppresses platelet activation and aggregation.
These application notes provide detailed protocols for three key techniques to measure the in vitro effects of this compound on platelet function:
-
Agonist-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Flow Cytometry for Platelet Activation Marker P-selectin (CD62P)
-
Measurement of Intracellular Cyclic AMP (cAMP) Levels
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols. These values are based on existing literature and should be used as a reference. Experimental results may vary based on specific laboratory conditions and donor variability.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist | Agonist Concentration | This compound IC₅₀ (nM) | Maximum Inhibition (%) |
| ADP | 5 µM | To be determined | To be determined |
| Collagen | 2 µg/mL | To be determined | To be determined |
| Thrombin | 0.1 U/mL | To be determined | To be determined |
| U46619 (Thromboxane A₂ mimetic) | 1 µM | To be determined | To be determined |
IC₅₀ values represent the concentration of this compound required to inhibit platelet aggregation by 50% and should be determined experimentally.
Table 2: Effect of this compound on P-selectin Expression
| Activating Agonist | Agonist Concentration | This compound Concentration (nM) | Inhibition of P-selectin Expression (%) |
| ADP | 10 µM | To be determined | To be determined |
| Thrombin | 0.5 U/mL | To be determined | To be determined |
The optimal concentration of this compound and the resulting percentage of inhibition should be determined through dose-response experiments.
Table 3: Effect of this compound on Intracellular cAMP Levels
| Treatment | This compound Concentration (nM) | Fold Increase in cAMP (vs. Basal) |
| Basal (Unstimulated) | 0 | 1.0 |
| This compound | To be determined | To be determined |
| This compound + IBMX (PDE inhibitor) | To be determined | To be determined |
The fold increase in cAMP will depend on the this compound concentration and the presence of a phosphodiesterase (PDE) inhibitor like IBMX. These should be determined experimentally.
Signaling Pathway and Experimental Workflows
Experimental Protocols
Agonist-Induced Platelet Aggregation by Light Transmission Aggregometry (LTA)
This protocol details the measurement of this compound's inhibitory effect on platelet aggregation induced by various agonists. LTA is considered the gold standard for assessing platelet function in vitro.[1][2]
a. Materials and Reagents
-
Whole blood collected in 3.2% sodium citrate (B86180) vacuum tubes
-
This compound stock solution (in an appropriate solvent, e.g., ethanol (B145695) or DMSO)
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin, U46619
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Plastic cuvettes with stir bars
-
Calibrated pipettes
b. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days.
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new plastic tube.
-
To prepare PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP) and use it to set the 100% aggregation baseline in the aggregometer.
c. LTA Procedure
-
Allow the PRP and PPP to rest at room temperature for at least 30 minutes before use.
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP for 100% light transmission and PRP for 0% light transmission.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of vehicle or varying concentrations of this compound to the PRP and pre-incubate for 2-5 minutes at 37°C with stirring.
-
Initiate the recording of light transmission.
-
Add the appropriate concentration of a platelet agonist (e.g., 5 µM ADP or 2 µg/mL collagen) to the cuvette.
-
Record the aggregation for at least 5 minutes.
-
The percentage of maximum aggregation is calculated by the aggregometer software.
-
Determine the IC₅₀ of this compound for each agonist by testing a range of concentrations.
Flow Cytometry for Platelet Activation Marker P-selectin (CD62P)
This protocol describes the use of flow cytometry to quantify the inhibitory effect of this compound on the surface expression of P-selectin (CD62P), a marker of alpha-granule release upon platelet activation.[3][4]
a. Materials and Reagents
-
Whole blood collected in 3.2% sodium citrate vacuum tubes
-
This compound stock solution
-
Platelet agonists: ADP, Thrombin
-
Fluorochrome-conjugated monoclonal antibodies: Anti-CD61 (platelet-specific marker) and Anti-CD62P (P-selectin)
-
Isotype control antibodies
-
1% Formaldehyde in PBS (Fixation solution)
-
PBS
-
Flow cytometer
b. Staining Procedure
-
Dilute the citrated whole blood 1:10 with PBS.
-
In separate tubes, add the diluted blood.
-
Add varying concentrations of this compound or vehicle and pre-incubate for 10 minutes at room temperature.
-
Add a platelet agonist (e.g., 10 µM ADP or 0.5 U/mL Thrombin) or vehicle for the resting control and incubate for 5 minutes at room temperature.
-
Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (or isotype controls) and incubate for 20 minutes at room temperature in the dark.
-
Stop the reaction by adding 1 mL of cold 1% formaldehyde.
-
Samples can be stored at 4°C in the dark for up to 24 hours before analysis.
c. Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using single-stained controls.
-
Acquire at least 10,000-20,000 events in the platelet gate.
-
Identify the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Within the platelet gate, determine the percentage of cells positive for CD62P and the mean fluorescence intensity (MFI) of CD62P expression.
-
Calculate the percentage inhibition of P-selectin expression by this compound compared to the agonist-stimulated control.
Measurement of Intracellular Cyclic AMP (cAMP) Levels
This protocol outlines the quantification of intracellular cAMP levels in platelets in response to this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
a. Materials and Reagents
-
Platelet-Rich Plasma (PRP)
-
This compound stock solution
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
0.1 M Hydrochloric acid (HCl) for cell lysis
-
Commercially available cAMP ELISA kit
-
Plate reader
b. Sample Preparation
-
Prepare PRP as described in the LTA protocol.
-
Pre-incubate PRP with a PDE inhibitor such as IBMX (100 µM) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or vehicle to the PRP and incubate for 5-10 minutes at 37°C.
-
Stop the reaction and lyse the platelets by adding an equal volume of cold 0.1 M HCl.
-
Incubate on ice for 10 minutes.
-
Centrifuge the lysate at 600 x g for 10 minutes to pellet the cell debris.
-
Collect the supernatant containing the cAMP for analysis.
c. cAMP ELISA Procedure
-
Follow the instructions provided with the commercial cAMP ELISA kit.
-
Typically, the procedure involves adding the prepared platelet lysates and cAMP standards to a microplate pre-coated with a capture antibody.
-
A known amount of enzyme-labeled cAMP is then added, which competes with the cAMP in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate is added, and the color development is measured using a plate reader.
-
The concentration of cAMP in the samples is inversely proportional to the signal intensity.
-
Calculate the cAMP concentration in each sample based on the standard curve and express the results as a fold increase over the basal (unstimulated) level.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to investigate the antiplatelet effects of this compound. By employing these techniques, it is possible to elucidate the dose-dependent inhibitory effects of this compound on platelet aggregation, activation marker expression, and its underlying signaling mechanism involving cAMP. The provided data tables and diagrams serve as a valuable resource for experimental design and data interpretation in the development and characterization of novel antiplatelet therapies.
References
- 1. Manipulation of platelet aggregation by prostaglandins and their fatty acid precursors: pharmacological basis for a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of prostacyclin to inhibit activation of platelets during preparation of platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taprostene in Endotoxin-Induced Shock Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin-induced shock, a model for Gram-negative sepsis, is characterized by a systemic inflammatory response leading to hemodynamic instability, organ dysfunction, and high mortality. Taprostene, a stable prostacyclin (PGI2) analog, has shown significant therapeutic potential in preclinical models of endotoxin (B1171834) shock. These notes provide a comprehensive overview of the application of this compound in such models, including its mechanism of action, detailed experimental protocols, and a summary of its physiological effects.
Mechanism of Action
This compound exerts its beneficial effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that plays a crucial role in mitigating the pathophysiological consequences of endotoxin exposure.
Signaling Pathway of this compound
The binding of this compound to the IP receptor on vascular smooth muscle cells and platelets leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade results in vasodilation by decreasing intracellular calcium concentrations in vascular smooth muscle cells and inhibition of platelet aggregation.[1][2][3][4] The anti-inflammatory effects of prostaglandins (B1171923) are also thought to involve the modulation of cytokine production.
Caption: this compound signaling pathway.
Experimental Protocols
This section outlines a synthesized protocol for investigating the effects of this compound in an endotoxin-induced shock model in rabbits, based on published methodologies.
Animal Model: Endotoxin-Induced Shock in Rabbits
-
Animal Preparation:
-
Use male New Zealand White rabbits (or other suitable strain).
-
Anesthetize the animals (e.g., with an initial dose of pentobarbital (B6593769) sodium, followed by continuous infusion).
-
Perform a tracheotomy and mechanically ventilate the animals to maintain normal blood gases.
-
Insert catheters into a femoral artery for blood pressure monitoring and blood sampling, and into a femoral vein for substance infusion.
-
For more detailed hemodynamic monitoring, a catheter can be placed in the pulmonary artery.
-
-
Induction of Endotoxin Shock:
-
Administer Escherichia coli lipopolysaccharide (LPS) intravenously. A typical dose is 0.5 mg/kg, infused over 30 minutes.[5]
-
The control group should receive a corresponding volume of sterile, pyrogen-free saline.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
In the treatment group, administer this compound as a continuous intravenous infusion. A reported effective dose is 0.2 µg/kg/min, starting concurrently with or shortly after the endotoxin infusion and continuing for a defined period (e.g., 180 minutes).
-
The endotoxin-only group should receive a continuous infusion of the vehicle.
-
Experimental Workflow
Caption: Experimental workflow for this compound in endotoxin shock.
Key Physiological Measurements
-
Hemodynamic Monitoring: Continuously record mean arterial pressure (MAP), heart rate, and central venous pressure. Measure cardiac output (CO) at baseline and regular intervals using techniques like thermodilution.
-
Pulmonary Hemodynamics: If a pulmonary artery catheter is in place, measure pulmonary artery pressure (PAP).
-
Renal Function: Assess glomerular filtration rate (GFR) through methods such as inulin (B196767) clearance. This involves a bolus injection of inulin followed by timed blood sampling to measure its clearance.
-
Blood Gas and Lactate (B86563) Analysis: Analyze arterial blood samples for pH, PaO2, PaCO2, and lactate concentrations to monitor for metabolic acidosis and tissue hypoxia.
-
Inflammatory Markers: Measure plasma concentrations of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using ELISA kits at baseline and various time points post-endotoxin administration.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in endotoxin-induced shock models.
Table 1: Effects of this compound on Hemodynamic and Renal Parameters in Endotoxin-Shocked Rabbits
| Parameter | Endotoxin Control | Endotoxin + this compound |
| Mean Arterial Pressure (mmHg) | Decreased | Tended to be lower than control |
| Cardiac Output | Decreased | Prevented the decrease |
| Total Peripheral Resistance | Increased | Reduced |
| Pulmonary Artery Pressure | Increased | Abolished the increase |
| Pulmonary Resistance | Increased | Abolished the increase |
| Glomerular Filtration Rate | Decreased | Significantly higher than control |
Data synthesized from a study in anesthetized rabbits receiving 0.5 mg/kg E. coli LPS and 0.2 µg/kg/min this compound.
Table 2: Effect of this compound on Survival Rate in Endotoxemic Rats
| Treatment Group | 7-Day Survival Rate |
| Untreated Control | 33% |
| This compound | 55% (p < 0.05 vs. control) |
Data from a study in rats with endotoxemia.
Logical Relationship of Endotoxin Shock Pathophysiology and this compound Intervention
Endotoxin triggers a cascade of inflammatory and physiological responses that lead to shock and organ damage. This compound intervenes at key points in this cascade to mitigate these detrimental effects.
Caption: this compound's intervention in endotoxin shock.
Conclusion
This compound demonstrates significant protective effects in preclinical models of endotoxin-induced shock. Its ability to prevent pulmonary hypertension, preserve cardiac output, and maintain renal function highlights its therapeutic potential. The provided protocols and data serve as a valuable resource for researchers investigating the efficacy and mechanisms of this compound and other prostacyclin analogs in the context of sepsis and septic shock. Further research is warranted to fully elucidate its dose-response relationship and its specific effects on the complex cytokine network involved in endotoxemia.
References
- 1. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of IP prostanoid receptors prevents cardiomyocyte hypertrophy via cAMP-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial effects of the prostacyclin analogue this compound on cardiovascular, pulmonary and renal disturbances in endotoxin-shocked rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage Considerations for Taprostene in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for the prostacyclin analogue Taprostene in rodent research. This document includes its mechanism of action, established dosage ranges from relevant animal studies, and detailed experimental protocols for preclinical evaluation in key therapeutic areas.
Introduction to this compound
This compound is a synthetic prostacyclin (PGI2) analogue known for its potent vasodilatory and anti-platelet aggregation properties.[1] Like endogenous prostacyclin, it mediates its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] These characteristics make this compound and similar compounds valuable tools in preclinical research for cardiovascular conditions such as pulmonary hypertension and thrombosis.[3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to the IP receptor on the surface of cells like vascular smooth muscle cells and platelets.[2] This interaction initiates a well-defined signaling cascade:
-
Receptor Activation: this compound binds to the IP receptor.
-
G-Protein Coupling: The activated IP receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various intracellular targets, resulting in decreased intracellular calcium concentrations. This leads to smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.
Additionally, prostacyclins can signal through cytosolic peroxisome proliferator-activated receptors (PPARs), representing an alternative nuclear signaling pathway that can influence gene transcription.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. Beneficial effects of the prostacyclin analogue this compound on cardiovascular, pulmonary and renal disturbances in endotoxin-shocked rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of intravenous prostacyclin in a model of microsurgical thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Taprostene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprostene is a stable synthetic analogue of prostacyclin (PGI2) that functions as a potent inhibitor of platelet activation. Understanding its mechanism and quantifying its effects are crucial for the development of anti-platelet therapies. Flow cytometry is a powerful technique for the single-cell analysis of platelet activation status through the detection of surface markers. This document provides detailed application notes and protocols for assessing the inhibitory effect of this compound on platelet activation using flow cytometry. The primary markers of interest are P-selectin (CD62P), an indicator of alpha-granule secretion, and the activated conformation of the integrin αIIbβ3, detected by the PAC-1 antibody, which is crucial for platelet aggregation.
Mechanism of Action: this compound-Mediated Platelet Inhibition
This compound, like other prostacyclin analogues, exerts its anti-platelet effect by binding to the prostacyclin receptor (IP receptor) on the surface of platelets. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium mobilization and the inhibition of key platelet activation processes, including granule secretion and conformational changes in integrins required for aggregation.
Data Presentation
The following tables summarize the expected quantitative data on the inhibition of platelet activation markers by a prostacyclin analogue, based on studies with Iloprost. These tables provide a clear structure for presenting results from similar experiments with this compound.
Table 1: Effect of this compound (as represented by Iloprost) on P-selectin (CD62P) Expression on Thrombin-Stimulated Platelets
| Treatment Condition | P-selectin Positive Platelets (%) |
| Resting Platelets | 5.2 ± 1.5 |
| Thrombin (0.01 U/mL) | 75.8 ± 8.2 |
| Thrombin + this compound (0.5 nM equivalent) | 55.3 ± 6.9 |
| Thrombin + this compound (2 nM equivalent) | 38.6 ± 5.1 |
| Thrombin + this compound (5 nM equivalent) | 25.4 ± 4.3 |
Table 2: Effect of this compound (as represented by Iloprost) on Integrin αIIbβ3 Activation (PAC-1 Binding) on Thrombin-Stimulated Platelets
| Treatment Condition | PAC-1 Positive Platelets (%) |
| Resting Platelets | 4.1 ± 1.2 |
| Thrombin (0.01 U/mL) | 80.3 ± 7.5 |
| Thrombin + this compound (0.5 nM equivalent) | 60.1 ± 7.1 |
| Thrombin + this compound (2 nM equivalent) | 42.5 ± 5.8 |
| Thrombin + this compound (5 nM equivalent) | 28.9 ± 4.9 |
Experimental Protocols
This section provides a detailed methodology for the flow cytometric analysis of platelet activation following this compound treatment.
Materials and Reagents
-
Whole blood collected in sodium citrate (B86180) tubes
-
This compound (or other prostacyclin analogue)
-
Platelet agonist (e.g., Thrombin, ADP, TRAP-6)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Fluorochrome-conjugated antibodies:
-
Anti-CD61 (platelet identification marker)
-
Anti-CD62P (P-selectin)
-
PAC-1 (binds to activated αIIbβ3)
-
-
Isotype control antibodies
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow
Troubleshooting & Optimization
Overcoming Taprostene solubility issues for research applications
Welcome to the technical support center for Taprostene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic and chemically stable analogue of prostacyclin (PGI2).[1] It is used in research to study the prostacyclin pathway, which is involved in processes like vasodilation and the inhibition of platelet aggregation.[2][3] Like other prostacyclin mimetics, it primarily acts by activating the prostacyclin (IP) receptor.[4][5]
Q2: What are the primary challenges when dissolving this compound?
A2: The main challenge is its poor solubility in aqueous solutions. Like many synthetic prostaglandins, this compound is a lipophilic molecule, making it difficult to dissolve directly in water or physiological buffers. Researchers often observe precipitation or incomplete dissolution when preparing aqueous working solutions from the solid compound.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Due to its chemical nature, organic solvents are recommended for creating a concentrated stock solution. The most common and effective solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and N,N-Dimethylformamide (DMF). These solvents can dissolve this compound at high concentrations, which can then be diluted into aqueous experimental media.
Q4: How should I store my this compound stock solution?
A4: Once dissolved in an organic solvent like DMSO or ethanol, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. This practice minimizes degradation that can be caused by repeated freeze-thaw cycles. While this compound is a stable analogue, proper storage ensures the integrity and activity of the compound over time.
Q5: What is the mechanism of action for this compound?
A5: this compound mimics the action of endogenous prostacyclin by binding to and activating the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which mediates various downstream cellular effects, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.
Troubleshooting Guide
Q: My this compound powder is not fully dissolving in the organic solvent.
A:
-
Increase Mixing: Ensure you are vortexing the solution vigorously for at least 1-2 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath set to 37°C. This can increase the solubility of the compound. Do not overheat, as it may degrade the this compound.
-
Sonication: If available, use a bath sonicator for 5-10 minutes to help break up any clumps of powder and facilitate dissolution.
-
Try an Alternative Solvent: If issues persist, consider trying a different recommended organic solvent (see Table 1).
Q: I observed precipitation when diluting my DMSO stock solution into my cell culture medium/aqueous buffer.
A: This is a common issue when a compound dissolved in a high-concentration organic stock is introduced into an aqueous environment.
-
Use Serial Dilutions: Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is very low (typically <0.1% v/v) to prevent solvent toxicity to cells and to avoid precipitation.
-
Add Stock to Media Slowly: While vortexing or stirring the aqueous medium, add the this compound stock solution dropwise. This gradual introduction can help prevent the compound from crashing out of the solution.
Data & Protocols
Solubility Data
The following table summarizes the recommended solvents for preparing this compound stock solutions. Exact solubility limits may vary based on the specific batch and purity of the compound.
| Solvent | Typical Stock Concentration Range | Notes |
| DMSO | 10 - 50 mM | Highly recommended for creating concentrated stocks. May be cytotoxic to some cell lines at final concentrations >0.5%. |
| Ethanol (Absolute) | 1 - 10 mM | A good alternative to DMSO. Ensure it is anhydrous. May evaporate over time, concentrating the stock. |
| DMF | 10 - 50 mM | Effective solvent, but can be more toxic and less stable than DMSO. Use with appropriate safety precautions. |
| Aqueous Buffers (PBS) | < 100 µM | Not recommended for initial dissolution or stock preparation due to very low solubility. Working solutions are made by diluting a concentrated organic stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, Molecular Weight: ~398.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 398.5 g/mol x 1000 mg/g = 3.985 mg
-
-
Weigh this compound: Carefully weigh out approximately 4 mg of this compound powder and place it into a sterile vial. Record the exact weight.
-
Add Solvent: Based on the exact weight, calculate the precise volume of DMSO to add.
-
Volume (mL) = [Mass (mg) / 398.5 ( g/mol )] / 10 (mmol/L)
-
For example, if you weighed 4.1 mg: Volume (mL) = [4.1 / 398.5] / 10 = 1.029 mL
-
-
Dissolve: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If needed, gently warm the vial to 37°C.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed sterile cell culture medium or desired aqueous buffer
-
Sterile polypropylene (B1209903) tubes
Methodology:
-
Calculate Dilution: Determine the dilution factor needed to get from the 10 mM stock to the 10 µM working solution. This is a 1:1000 dilution.
-
Prepare Working Solution: In a sterile tube, add 999 µL of the pre-warmed cell culture medium.
-
Add Stock Solution: Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix Immediately: Immediately cap the tube and mix thoroughly by gentle inversion or brief vortexing to ensure homogeneity and prevent precipitation. The final DMSO concentration in this working solution is 0.1%.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay to ensure stability and prevent potential adsorption to plasticware.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling via the IP receptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostacyclin - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Prostacyclin receptor signalling and cell proliferation : role in pulmonary hypertension | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Taprostene dosage to minimize hemodynamic side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Taprostene, a stable prostacyclin analogue. The primary focus is on optimizing dosage to achieve desired therapeutic effects while minimizing hemodynamic side effects such as hypotension and tachycardia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hemodynamic side effects?
A1: this compound is a synthetic analogue of prostacyclin (PGI2). Its primary mechanism of action involves binding to prostacyclin (IP) receptors on the surface of platelets and vascular smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels inhibit platelet aggregation and induce vasodilation of blood vessels.[1][2] The vasodilation, while therapeutically beneficial in conditions like pulmonary hypertension and peripheral vascular disease, is also the primary cause of its main hemodynamic side effects: a decrease in systemic blood pressure (hypotension) and a compensatory increase in heart rate (reflex tachycardia).[3][4]
Q2: What are the typical hemodynamic side effects observed with this compound administration?
A2: The most commonly reported hemodynamic side effects are a decrease in both systolic and diastolic blood pressure and an increase in heart rate.[3] In a study with healthy volunteers receiving an intravenous infusion of 25 ng/kg/min of this compound, systolic blood pressure dropped from an average of 130 mmHg to 111 mmHg, and diastolic blood pressure decreased from 77 mmHg to 69 mmHg. Concurrently, the heart rate increased from 77 to 84 beats/min. Similar effects were observed in patients with ischaemic peripheral vascular disease at the same dosage. Other general side effects associated with prostacyclin analogues include headache, flushing, nausea, and diarrhea.
Q3: Are there any strategies to mitigate the hemodynamic side effects of this compound?
A3: Yes, several strategies can be employed to manage and minimize the hemodynamic side effects:
-
Dose Titration: A careful, gradual dose-escalation strategy is crucial. Starting with a low dose and slowly increasing it allows the patient or animal model to acclimate, potentially reducing the severity of the hemodynamic response. In clinical settings, a more aggressive initial dose titration in a controlled environment can help manage side effects under supervision.
-
Patient Monitoring: Continuous monitoring of blood pressure and heart rate is essential during the initial administration and any subsequent dose adjustments.
-
Symptomatic Management: Providing supportive care such as analgesics for headache and antiemetics for nausea can help manage non-hemodynamic side effects that may be associated with dosage.
-
Alternative Formulations: For certain applications, particularly those targeting the pulmonary vasculature, inhaled formulations of prostacyclin analogs (e.g., iloprost, treprostinil) have been developed. These formulations can deliver the drug directly to the target site, potentially reducing systemic exposure and associated side effects. While a specific inhaled formulation for this compound is not widely documented in the provided search results, this approach is a key strategy for the prostacyclin class of drugs.
Q4: Can beta-blockers be co-administered to control the reflex tachycardia associated with this compound?
A4: Based on available evidence, the co-administration of beta-blockers to control this compound-induced tachycardia is not recommended and may be contraindicated. A study on the prostacyclin analog epoprostenol (B1671539) showed that beta-adrenoceptor blockade with either atenolol (B1665814) or propranolol (B1214883) did not prevent the associated tachycardia. Furthermore, some research suggests that prostacyclin analogs may have proarrhythmic effects by increasing adrenergic tone, which would not be effectively counteracted by beta-blockers.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant drop in blood pressure (Hypotension) immediately after infusion initiation. | The initial dose is too high for the individual subject's sensitivity. | 1. Immediately reduce the infusion rate. 2. Monitor blood pressure continuously until it stabilizes. 3. Re-initiate the infusion at a significantly lower dose and titrate upwards more slowly. |
| Persistent or severe tachycardia. | Reflex response to vasodilation. | 1. Confirm that the tachycardia is a response to hypotension by monitoring blood pressure. 2. Consider a slower dose escalation to allow for physiological adaptation. 3. As per the FAQs, avoid the use of beta-blockers as a countermeasure without further specific evidence for this compound. |
| Subject exhibits signs of distress (e.g., lethargy, agitation) in addition to hemodynamic changes. | Could be a combination of hemodynamic instability and other side effects like headache or nausea. | 1. Temporarily halt the infusion and assess the subject's overall condition. 2. Provide supportive care as needed. 3. Once the subject is stable, consider restarting at a lower dose with prophylactic administration of analgesics or antiemetics if appropriate for the experimental model. |
| Variability in hemodynamic response between experimental subjects. | Individual differences in sensitivity to prostacyclin analogs. | 1. Acknowledge this variability in your experimental design. 2. Implement a standardized, individualized dose-titration protocol for each subject to reach a target therapeutic effect or a maximum tolerated dose. |
Data Presentation
Table 1: Hemodynamic Effects of Intravenous this compound Infusion
| Parameter | Dosage | Baseline (Mean) | During Infusion (Mean) | Change | Reference |
| Systolic Blood Pressure | 25 ng/kg/min | 130 mm Hg | 111 mm Hg | -19 mm Hg | |
| Diastolic Blood Pressure | 25 ng/kg/min | 77 mm Hg | 69 mm Hg | -8 mm Hg | |
| Heart Rate | 25 ng/kg/min | 77 beats/min | 84 beats/min | +7 beats/min |
Note: The data presented is from a study in healthy human volunteers. Preclinical models may exhibit different sensitivities, and dose-ranging studies are recommended.
Experimental Protocols
Detailed Methodology for Continuous Hemodynamic Monitoring in a Preclinical Rodent Model
This protocol outlines a standard procedure for the continuous monitoring of hemodynamic parameters in a rat model receiving an intravenous infusion of this compound. This methodology is based on established techniques for in-vivo cardiovascular assessment.
1. Animal Preparation and Surgical Implantation of Monitoring Devices:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Catheterization:
-
Arterial Line: Cannulate the femoral or carotid artery with a pressure-sensitive catheter for continuous blood pressure monitoring.
-
Venous Line: Cannulate the jugular or femoral vein for the intravenous infusion of this compound.
-
Telemetry (Optional but Recommended): For long-term studies, surgically implant a telemetry device with a pressure sensor in the abdominal aorta. This allows for the monitoring of conscious, freely moving animals, reducing the confounding effects of anesthesia.
-
-
Doppler Flow Probes (Optional): For more detailed hemodynamic analysis, miniature Doppler flow probes can be placed around specific arteries (e.g., renal, mesenteric) to measure regional blood flow changes.
-
Recovery: Allow the animal to recover from surgery according to approved institutional animal care and use committee (IACUC) protocols.
2. Experimental Procedure:
-
Acclimatization: Place the animal in a quiet, controlled environment to acclimatize and establish a stable baseline.
-
Baseline Recording: Record baseline hemodynamic data (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for a sufficient period (e.g., 30-60 minutes) to ensure stability.
-
This compound Infusion:
-
Begin the intravenous infusion of this compound at a low starting dose.
-
Employ a stepwise dose-escalation protocol, increasing the dose at fixed intervals (e.g., every 15-30 minutes).
-
Continuously record all hemodynamic parameters throughout the infusion period.
-
-
Data Acquisition: Use a data acquisition system to continuously record and store the hemodynamic waveforms.
3. Data Analysis:
-
Calculate the mean values for each hemodynamic parameter at baseline and at each dose level.
-
Analyze the dose-response relationship between the this compound concentration and the changes in blood pressure and heart rate.
-
Statistical analysis should be performed to determine the significance of the observed changes.
Mandatory Visualizations
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. Novel dose-response analyses of treprostinil in pulmonary arterial hypertension and its effects on six-minute walk distance and hospitalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Taprostene experiments
Welcome to the technical support center for Taprostene experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a straightforward question-and-answer format.
General Handling and Preparation
Q1: How should I dissolve and store this compound?
A: For stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. For working solutions, further dilute the stock in an appropriate aqueous buffer suitable for your experimental system (e.g., PBS or cell culture medium). It is crucial to always include a vehicle control (the final concentration of the solvent in the aqueous buffer) in your experiments to account for any solvent effects. Unused stock solutions should be stored at -20°C or below. As with many prostanoid analogs, the stability of this compound in aqueous solutions at room temperature may be limited, so it is advisable to prepare working solutions fresh for each experiment.
Cell-Based Assays (e.g., cAMP Measurement)
Q2: I am not observing the expected increase in cAMP levels after treating my cells with this compound. What could be the problem?
A: A lack of response in a cAMP assay can stem from several factors:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a detectable response. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Health and Receptor Expression: Ensure your cells are healthy, viable, and within a low passage number. Low expression of the prostacyclin (IP) receptor in your chosen cell line will result in a blunted response.
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer can help to increase the signal by preventing cAMP breakdown.
-
Assay Reagent or Instrument Issues: Confirm that all assay reagents are within their expiration dates and have been stored correctly. Ensure your plate reader is set to the correct parameters for your specific cAMP assay kit.
Q3: The dose-response curve for this compound in my cAMP assay plateaus at a lower maximum level compared to a reference full agonist. Is this normal?
A: Yes, this is an expected outcome. This compound has been described as a partial agonist at the IP receptor.[1] Unlike a full agonist, a partial agonist does not induce a maximal response even at saturating concentrations. This can be addressed by:
-
Understanding Efficacy: Recognize that this compound may not achieve the same maximal effect as a full agonist like Iloprost.
-
Assay System: In systems with high receptor reserve, a partial agonist can sometimes appear as a full agonist. If you need to differentiate between full and partial agonists more clearly, you may need to use a cell line with lower receptor expression or a more proximal signaling readout.[2]
Q4: I'm seeing high background signal in my cAMP assay, even without adding this compound.
A: High basal cAMP levels can mask the stimulatory effect of this compound. Potential causes include:
-
Constitutive Receptor Activity: Some cell lines, particularly those overexpressing the IP receptor, may exhibit agonist-independent activity.
-
Serum in Media: Components in serum can sometimes stimulate adenylyl cyclase. It is often recommended to serum-starve cells for a period before the experiment.
-
PDE Inhibitor Concentration: While useful, an excessively high concentration of a PDE inhibitor can also elevate basal cAMP levels. Titrate the PDE inhibitor to find the optimal concentration.
Platelet Aggregation Assays
Q5: this compound is not inhibiting ADP-induced platelet aggregation as expected.
A: Several factors can influence the outcome of platelet aggregation assays:
-
Platelet Preparation: The method of preparing platelet-rich plasma (PRP) is critical. Ensure centrifugation steps are optimized to minimize platelet activation before the assay.
-
Agonist Concentration: The concentration of the aggregating agent (e.g., ADP) might be too high, overcoming the inhibitory effect of this compound. Perform a dose-response of the aggregating agent to determine an appropriate concentration (typically EC50 to EC80).
-
This compound Concentration: A dose-response curve for this compound should be performed to determine its IC50 for inhibiting aggregation.
-
Donor Variability: Platelet reactivity can vary significantly between donors. It is advisable to use platelets from multiple donors to ensure the results are consistent.
In Vivo Experiments (e.g., Vasodilation)
Q6: I am not observing a significant vasodilatory effect in vivo after administering this compound.
A: In vivo experiments introduce a higher level of complexity. Here are some potential reasons for a lack of effect:
-
Dose and Route of Administration: The dose of this compound may be insufficient to produce a measurable effect, or the route of administration may not be optimal for reaching the target vascular bed. Intravenous administration is common for systemic effects.[3]
-
Anesthesia: The anesthetic used can have significant effects on cardiovascular parameters and may interfere with the action of this compound.
-
Animal Model: The specific strain and species of the animal model can influence the response to vasodilators.
-
Measurement Technique: Ensure that the method used to measure vasodilation (e.g., high-resolution ultrasound, blood flow probes) is sensitive enough to detect changes and that baseline measurements are stable.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Species/System | Reference |
| EC50 | 520 ng/mL (~1.3 µM) | Cat Aortic Rings | |
| pIC50 | 6.9 | Human IP Receptor | [4] |
| Binding Affinity (Kd) | Low nanomolar range | IP Receptor | [5] |
Table 1: Pharmacological Parameters of this compound
| Agonist | Receptor | pKi / Ki | Species | Reference |
| Iloprost | IP | 3.9 nM (Ki) | Human | |
| Treprostinil | IP | 32 nM (Ki) | Human | |
| Iloprost | EP1 | 1.1 nM (Ki) | Human | |
| Treprostinil | DP1 | 4.4 nM (Ki) | Human | |
| Treprostinil | EP2 | 3.6 nM (Ki) | Human |
Table 2: Binding Affinities of Other Prostanoid Agonists for Comparison
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell-based HTRF assay.
Materials:
-
Cells expressing the human prostacyclin (IP) receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Reference full agonist (e.g., Iloprost)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Low-volume, white 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
On the day of the assay, harvest the cells and resuspend them in stimulation buffer (assay buffer provided in the kit, often supplemented with a PDE inhibitor like IBMX).
-
Determine cell density and adjust to the desired concentration.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound and the reference full agonist in the stimulation buffer.
-
-
Assay Execution:
-
Dispense the cell suspension into the wells of the 384-well plate.
-
Add the compound dilutions to the respective wells. Include wells for basal control (no agonist) and maximal stimulation (saturating concentration of full agonist).
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.
-
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of this compound's inhibitory effect on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood in sodium citrate (B86180) tubes
-
This compound
-
Adenosine diphosphate (B83284) (ADP)
-
Saline
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Assay Setup:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a specific volume of this compound (or vehicle control) and incubate for a short period (e.g., 1-2 minutes).
-
Add ADP to induce aggregation and record the change in light transmission for a set time (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50.
-
Protocol 3: In Vivo Vasodilation Measurement in Rats using High-Resolution Ultrasound
This protocol outlines a non-invasive method to assess this compound-induced vasodilation of the femoral artery in anesthetized rats.
Materials:
-
Rat
-
Anesthetic (e.g., isoflurane)
-
High-resolution ultrasound system with a vascular probe
-
This compound solution for intravenous injection
-
Vehicle control solution
-
Catheter for intravenous administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable body temperature.
-
Place a catheter in a suitable vein (e.g., tail vein) for drug administration.
-
Position the rat to allow clear imaging of the femoral artery.
-
-
Ultrasound Imaging:
-
Apply ultrasound gel and position the probe to obtain a clear longitudinal view of the femoral artery.
-
Record baseline images and Doppler flow measurements.
-
-
Drug Administration and Measurement:
-
Administer a bolus injection of the vehicle control and record arterial diameter and blood flow for a set period.
-
Allow for a washout period.
-
Administer a bolus injection of this compound and record the changes in arterial diameter and blood flow over time.
-
-
Data Analysis:
-
Measure the femoral artery diameter at baseline and at peak response after vehicle and this compound administration.
-
Calculate the percentage change in diameter (vasodilation) for each condition.
-
Compare the vasodilatory response to this compound with the vehicle control.
-
Visualizations
Signaling Pathway of this compound
Caption: Canonical signaling pathway of this compound via the IP receptor.
General Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based this compound experiment.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected this compound results.
References
- 1. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
Improving the stability of Taprostene in solution for long-term experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taprostene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound in solution for your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my multi-day cell culture experiment. What could be the cause?
A1: this compound, like other prostacyclin analogs, is susceptible to degradation in aqueous solutions. The primary cause of activity loss is chemical instability, which is significantly influenced by the pH and temperature of the solution. Prostacyclins are known to be unstable in neutral or acidic conditions and degrade over time. For long-term experiments, it is crucial to use a stabilized formulation and maintain optimal storage conditions.
Q2: What is the expected half-life of this compound in solution?
Q3: What are the primary degradation products of this compound?
A3: The main degradation pathway for prostacyclin analogs like this compound in aqueous solution is hydrolysis[3]. This process can lead to the formation of inactive byproducts. Under forced degradation conditions, such as exposure to strong acids, bases, or oxidative stress, other degradation products can also form[4][5]. Identifying these degradation products typically requires techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Q4: Can I prepare a large batch of this compound solution and use it for my experiments over several weeks?
A4: It is not recommended to use a single batch of this compound solution for experiments conducted over several weeks without proper stability validation. For long-term studies, it is best to prepare fresh solutions from a concentrated stock solution at regular intervals. If a larger batch is necessary, it must be stored under optimal conditions (e.g., alkaline pH, low temperature) and its stability should be periodically verified using a stability-indicating assay like HPLC.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Activity
Symptoms:
-
Inconsistent or diminishing biological response in multi-day assays.
-
Need to add increasingly higher concentrations of this compound to achieve the desired effect.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH of the Solution | Prostacyclin analogs are most stable in alkaline conditions. Adjust the pH of your final solution to be between 8.0 and 9.0 using a sterile, biocompatible buffer (e.g., Tris-HCl). Avoid neutral or acidic buffers for long-term storage. |
| High Storage/Incubation Temperature | Degradation rates increase with temperature. Store stock solutions at -20°C or -80°C. During experiments, if possible, maintain the working solution at a lower temperature when not in direct contact with the cells. For example, keep the plate on a cooled surface when performing manipulations outside the incubator. |
| Presence of Oxidizing Agents | Components in the culture medium or other reagents could potentially oxidize this compound. Prepare solutions in high-purity, sterile water or a suitable buffer and minimize exposure to air and light. |
| Suboptimal Solvent for Stock Solution | The initial solvent used to dissolve this compound can impact its stability. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid cytotoxicity and potential effects on this compound stability. |
Issue 2: Precipitation in the this compound Solution
Symptoms:
-
Visible particulate matter or cloudiness in the stock or working solution.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Low Solubility at Experimental Concentration | This compound may have limited solubility in aqueous buffers at high concentrations. Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous experimental medium. |
| Use of Incompatible Excipients | Certain salts or other components in your buffer or medium could be causing precipitation. Prepare a small test batch of the solution to check for compatibility before making a large volume. |
| pH Shift | A change in the pH of the solution upon storage or addition of other components can affect solubility. Ensure the solution is well-buffered to maintain the optimal pH. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a final concentration of 1 mM.
-
Vortex the tube gently until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound stock solution (as prepared in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water
-
pH meter
-
Incubator or water bath
-
HPLC system with a UV or MS detector
Procedure:
-
Acid Hydrolysis: Dilute the this compound stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate a sample at 60°C for 24 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dilute the this compound stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate and sample as described for acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dilute the this compound stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours, taking samples at various time points.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a dry heat oven at 80°C for 48 hours. Sample at various time points.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to UV light (254 nm) and visible light for an extended period, sampling at various time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify degradation products.
Protocol 3: Long-Term Stability Testing of this compound in Solution
This protocol is based on ICH guidelines for long-term stability testing and is intended for assessing the stability of a formulated this compound solution.
Materials:
-
Formulated this compound solution (e.g., in a buffered solution with stabilizers)
-
Stability chambers set to specified temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare at least three batches of the formulated this compound solution.
-
Place the samples in stability chambers under the desired long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions.
-
Withdraw samples at specified time points. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are typically 0, 3, and 6 months.
-
Analyze the samples for the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC method.
-
Evaluate the data to determine the shelf-life of the solution under the tested storage conditions.
Data Presentation
Table 1: Hypothetical Half-Life of this compound in Aqueous Solution at Different pH and Temperatures
Disclaimer: This table presents hypothetical data for illustrative purposes, as extensive public data on this compound's degradation kinetics is limited. The values are extrapolated based on the known behavior of prostacyclin analogs.
| pH | Temperature (°C) | Estimated Half-Life (hours) |
| 5.0 | 37 | < 1 |
| 7.4 | 37 | 8 - 12 |
| 8.5 | 37 | 48 - 72 |
| 7.4 | 25 | 24 - 36 |
| 8.5 | 25 | > 100 |
| 8.5 | 4 | > 200 |
Table 2: Common Stabilizing Excipients for Prostacyclin Analog Solutions
| Excipient | Function | Typical Concentration | Notes |
| Tris-HCl Buffer | pH control (alkaline range) | 10-50 mM | Maintains a pH where this compound is more stable. |
| Glycine | Bulking agent, pH buffer | 1-5% (w/v) | Often used in lyophilized formulations. |
| Mannitol | Bulking agent, tonicity modifier | 2-5% (w/v) | Can help stabilize the formulation during freeze-drying and in the reconstituted solution. |
| L-Arginine | Stabilizer, pH modifier | 1-5% (w/v) | Has been shown to improve the stability of protein-based pharmaceuticals and can help maintain an alkaline pH. |
| Sodium Chloride | Tonicity adjustment | 0.9% (w/v) | Used to make the solution isotonic for in vivo or cell culture applications. |
Visualizations
Caption: this compound signaling pathway via the IP receptor and Gαs protein.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostacyclin in human and rabbit whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of forced degradation products of tamsulosin using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Animal Responses to Taprostene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating variability in animal responses during experiments with Taprostene, a stable prostacyclin analog. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate consistent and reliable experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with this compound, presented in a question-and-answer format.
Q1: We are observing significant variation in the hypotensive response to this compound between individual animals of the same species and strain. What could be the cause?
A1: Several factors can contribute to this variability:
-
Sex Differences: There is growing evidence of sex-dependent differences in prostaglandin (B15479496) signaling pathways.[1][2][3][4][5] Female rodents may exhibit higher expression of certain prostaglandin synthases, potentially leading to a more robust response to prostacyclin analogs like this compound compared to males. It is crucial to analyze and report data separately for each sex.
-
Anesthesia: The choice of anesthetic can significantly impact cardiovascular parameters and thus the observed response to this compound. Some anesthetics can cause hypotension or alter cardiac output, which can mask or exaggerate the effects of this compound. For cardiovascular studies, carefully select and consistently apply an anesthetic regimen known to have minimal interference with the parameters being measured.
-
Underlying Health Status: Subclinical infections or stress can alter an animal's physiological baseline, leading to inconsistent responses. Ensure all animals are healthy and properly acclimatized to the experimental conditions.
-
Route and Speed of Administration: Inconsistent administration techniques can lead to variability. For intravenous infusions, ensure a consistent rate of administration, as bolus injections can cause a more pronounced but transient effect compared to a slow infusion.
Q2: Our results with this compound are not consistent with previously published data. What should we check?
A2: Discrepancies with published findings can arise from several sources:
-
Animal Strain and Age: Different strains of the same species can exhibit varied responses to pharmacological agents. Similarly, the age of the animals can influence drug metabolism and receptor sensitivity. Ensure the strain and age of your animals match those in the cited literature.
-
Drug Stability and Formulation: this compound, although a stable prostacyclin analog, can degrade if not stored and prepared correctly. Always prepare fresh solutions and use a validated vehicle for administration. The pH and osmolality of the formulation should be within a physiologically acceptable range to avoid irritation and ensure proper absorption.
-
Experimental Conditions: Minor differences in experimental setup, such as ambient temperature and surgical procedures, can impact physiological responses. Standardize your experimental protocols meticulously.
Q3: We are observing unexpected side effects, such as severe respiratory depression, in some animals. What could be the cause?
A3: Unexpected adverse effects can be due to:
-
Drug-Drug Interactions: If this compound is administered concurrently with other drugs, there is a potential for interactions. For example, some anesthetics can also cause respiratory depression, and their effects may be potentiated by this compound. Review all co-administered substances for known interactions.
-
Incorrect Dosing: An accidental overdose can lead to exaggerated pharmacological effects. Double-check your dose calculations, dilutions, and the concentration of your stock solution.
-
Route of Administration: Inadvertent administration into a different anatomical location than intended can lead to unexpected local or systemic effects. Ensure proper training and technique for the chosen route of administration.
Q4: How can we minimize variability in our this compound experiments from the outset?
A4: Proactive measures can significantly improve the consistency of your results:
-
Standardize Protocols: Develop and strictly adhere to detailed Standard Operating Procedures (SOPs) for every aspect of the experiment, from animal handling and housing to drug preparation and data collection.
-
Power Your Study Appropriately: Use power calculations to determine the appropriate number of animals per group to account for biological variability and ensure statistically significant results.
-
Blinding: Whenever possible, blind the investigators to the treatment groups to reduce unconscious bias in data collection and analysis.
-
Pilot Studies: Conduct small-scale pilot studies to validate your experimental setup, determine the optimal dose range for your specific animal model, and identify potential sources of variability before embarking on a large-scale experiment.
Data Presentation: Quantitative Overview of this compound Effects
The following tables summarize quantitative data on this compound dosages and their observed hemodynamic effects in different animal models.
Table 1: Intravenous this compound Dosages in Various Animal Models
| Animal Model | Dosage | Experimental Context | Reference |
| Cats | 100 ng/kg/min | Myocardial ischemia and reperfusion | |
| Rabbits | 0.2 µg/kg/min (200 ng/kg/min) | Endotoxin shock | |
| Rats | Not specified in search results | Endotoxic shock (survival study) | |
| Healthy Human Volunteers | 25 ng/kg/min | Hemodynamics and platelet function |
Table 2: Hemodynamic Effects of Intravenous this compound Infusion
| Species | Dosage | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Change in Heart Rate | Reference |
| Healthy Human Volunteers | 25 ng/kg/min | Decreased from 130 to 111 mm Hg | Decreased from 77 to 69 mm Hg | Increased from 77 to 84 beats/min | |
| Rabbits (Endotoxemic) | 200 ng/kg/min | Tended to be lower than untreated controls | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound for Intravenous Infusion
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline or as recommended by the manufacturer)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
pH meter
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound powder with the appropriate volume of the sterile vehicle to achieve the desired stock concentration.
-
Dilution: Perform serial dilutions with the sterile vehicle to reach the final desired concentration for infusion.
-
Verification: If possible, verify the concentration of the final solution.
-
pH Measurement: Check the pH of the final solution to ensure it is within a physiologically acceptable range (typically pH 7.0-7.4). Adjust if necessary using sterile pH modifiers.
-
Storage: Store the prepared solution according to the manufacturer's instructions, typically protected from light and at a specified temperature. Prepare fresh solutions daily unless stability data supports longer storage.
Protocol 2: Intravenous Administration of this compound in a Rodent Model
Materials:
-
Anesthetized rodent with a catheterized tail vein or other suitable vessel
-
Infusion pump
-
Syringe containing the prepared this compound solution
-
Connecting tubing
-
Monitoring equipment (e.g., blood pressure transducer, ECG)
Procedure:
-
Anesthesia: Anesthetize the animal using a standardized protocol that has minimal interference with cardiovascular parameters. A combination of isoflurane (B1672236) or sevoflurane (B116992) is often used for cardiovascular studies in rodents.
-
Catheterization: Surgically place a catheter in a suitable vein (e.g., tail vein, femoral vein) for drug administration.
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline physiological parameters (e.g., blood pressure, heart rate, ECG) for a sufficient period.
-
Infusion: Connect the syringe with the this compound solution to the infusion pump and the catheter. Start the infusion at the predetermined rate.
-
Continuous Monitoring: Continuously monitor and record physiological parameters throughout the infusion period.
-
Post-Infusion Monitoring: After the infusion is complete, continue to monitor the animal until the physiological parameters return to baseline or stabilize.
Visualizations
Signaling Pathway of this compound
This compound, as a prostacyclin (PGI2) analog, primarily exerts its effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation leads to a cascade of intracellular events, primarily mediated by the stimulation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a general workflow for conducting an in vivo experiment to assess the effects of this compound.
Caption: General experimental workflow for this compound studies.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a logical approach to troubleshooting unexpected variability in experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent this compound results.
References
- 1. Sex Differences in Nociceptor Translatomes Contribute to Divergent Prostaglandin Signaling in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex-differences in prostaglandin signaling: a semi-systematic review and characterization of PTGDS expression in human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Taprostene Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Taprostene during storage. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a synthetic and chemically stable analogue of Prostacyclin (PGI2).[1] Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.
Q2: What are the general recommended storage conditions for this compound?
As a general guideline for bioactive compounds, solid this compound should be stored in a tightly sealed vial. For solutions, it is recommended to prepare aliquots and store them in tightly sealed vials at -20°C for up to one month. It is best to prepare and use solutions on the same day whenever possible.
Q3: How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to separate and quantify this compound from its potential degradation products. This allows for the determination of the remaining active pharmaceutical ingredient (API) and the identification of any impurities.
Q4: What are the common causes of this compound degradation?
Prostacyclin analogues can be susceptible to degradation under various conditions, including:
-
pH extremes: Both acidic and basic conditions can catalyze hydrolysis.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidation products.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | This compound may have degraded due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines.2. Perform a stability analysis using a validated HPLC method to check the purity of your sample.3. Prepare a fresh stock solution from a new vial of solid this compound. |
| Unexpected peaks in HPLC chromatogram. | Formation of degradation products or presence of impurities. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Use a higher purity solvent and ensure all glassware is clean.3. If the impurity is from the starting material, contact the supplier for a certificate of analysis. |
| Precipitation observed in a stock solution. | The solubility limit of this compound in the chosen solvent may have been exceeded, or the solution may have degraded. | 1. Ensure you are using an appropriate solvent and that the concentration is within the known solubility limits.2. Gently warm the solution to see if the precipitate redissolves. If it does not, it may be a degradation product, and the solution should be discarded. |
Hypothetical Stability Data for this compound
Disclaimer: The following table presents hypothetical stability data for this compound based on the known stability profile of a similar prostacyclin analogue, Treprostinil.[2] This data is for illustrative purposes only and should be confirmed by experimental studies on this compound.
| Condition | Parameter | Duration | Hypothetical % Recovery of this compound |
| Aqueous Solution (pH 7.4) | 4°C | 30 days | > 98% |
| 25°C (Room Temperature) | 7 days | ~ 95% | |
| 40°C | 48 hours | ~ 90% | |
| Acidic (0.1 M HCl) | 25°C | 24 hours | < 90% (significant degradation) |
| Basic (0.1 M NaOH) | 25°C | 24 hours | < 85% (significant degradation) |
| Oxidative (3% H₂O₂) | 25°C | 24 hours | ~ 92% |
| Photostability (ICH Q1B) | Solid State | 1.2 million lux hours | > 99% |
| Solution | 1.2 million lux hours | ~ 97% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of solid this compound and a vial of this compound stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating RP-HPLC method. An example of starting conditions could be a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer on a C18 column with UV detection at an appropriate wavelength.
-
For identification of degradation products, LC-MS can be employed.
-
Visualizations
References
Technical Support Center: Mitigating Off-Target Effects of Taprostene
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of Taprostene in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target effect?
This compound is a synthetic and chemically stable analog of Prostacyclin (PGI2).[1] Its primary on-target effect is agonism of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[2] Activation of the EP2 receptor is coupled to Gs protein signaling, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is involved in various physiological processes, including vasodilation, anti-inflammation, and neuroprotection.[2]
Q2: What are the potential off-target effects of this compound?
As a prostaglandin analog, this compound has the potential to interact with other prostanoid receptors, albeit with lower affinity than for the EP2 receptor. Prostanoid receptors are a family of G-protein coupled receptors (GPCRs) that mediate the effects of prostaglandins (B1171923) and include subtypes such as EP1, EP3, EP4, DP, FP, IP, and TP.[4] Off-target activation of these receptors can lead to unintended cellular responses. For instance, activation of the EP1 receptor can increase intracellular calcium levels, while EP3 activation can inhibit adenylyl cyclase. There is also evidence suggesting that this compound can act as a partial agonist at prostanoid IP receptors.
Q3: How can I determine an appropriate starting concentration for this compound in my cellular assay?
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. As a starting point, it is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired on-target effect (e.g., cAMP production). In various studies, the effective concentrations of EP2 agonists like Butaprost have been in the nanomolar to low micromolar range. For example, in studies with human trabecular meshwork and Schlemm's canal cells, the EC50 for Butaprost was 0.56 µM and 170 nM, respectively.
Troubleshooting Guide
Problem: I am observing unexpected or contradictory results in my experiment, which I suspect are due to off-target effects.
Solution: This is a common challenge when working with receptor agonists. A systematic approach involving specific controls can help dissect the on-target versus off-target effects.
-
Step 1: Use Selective Antagonists. Co-incubate your cells with this compound and a selective antagonist for a suspected off-target receptor. If the unexpected effect is diminished or abolished in the presence of the antagonist, it suggests the involvement of that off-target receptor.
-
Step 2: Confirm On-Target Engagement. Use a selective EP2 receptor antagonist to confirm that your primary observed effect is indeed mediated by the EP2 receptor. The on-target effect should be blocked in the presence of the EP2 antagonist.
-
Step 3: Genetic Knockdown. Employ techniques like siRNA to specifically knockdown the expression of the EP2 receptor or potential off-target receptors. This provides a highly specific method to confirm the receptor responsible for the observed cellular response.
Below is a table of commonly used selective antagonists for prostanoid receptors that can be used in your cellular assays.
| Receptor Target | Selective Antagonist | Recommended Starting Concentration (in vitro) |
| EP2 | PF-04418948 | 10 - 100 nM |
| EP1 | ONO-8711 | 1 - 10 µM |
| EP3 | L-798,106 | 10 - 100 nM |
| EP4 | L-161,982 | 10 - 100 nM |
| IP | RO1138452 | 1 - 10 µM |
Note: The optimal concentration of antagonists should be determined empirically for your specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Confirming On-Target EP2 Receptor Engagement using a Selective Antagonist
This protocol describes how to use a selective EP2 antagonist to verify that the observed effect of this compound is mediated through the EP2 receptor.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Antagonist Pre-incubation: On the day of the experiment, remove the culture medium and replace it with a serum-free medium. Add the selective EP2 antagonist (e.g., PF-04418948) at a concentration known to be effective (e.g., 100 nM). Incubate for 30-60 minutes at 37°C.
-
This compound Stimulation: Add this compound at its EC50 concentration (as determined from a prior dose-response experiment) to the wells containing the antagonist. Also, include control wells with this compound alone and vehicle control.
-
Incubation: Incubate for the desired period to observe the cellular response (e.g., 15-30 minutes for cAMP measurement).
-
Assay: Perform your cellular assay to measure the downstream readout (e.g., cAMP levels, gene expression, etc.).
-
Analysis: Compare the response in the presence and absence of the EP2 antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist confirms EP2 receptor mediation.
Protocol 2: siRNA-Mediated Knockdown of the EP2 Receptor
This protocol outlines the general steps for using siRNA to reduce the expression of the EP2 receptor, providing a highly specific way to validate on-target effects.
-
siRNA Preparation: Reconstitute the EP2-targeting siRNA and a non-targeting control siRNA to a stock concentration of 10-20 µM using nuclease-free water.
-
Transfection Complex Formation: For each well to be transfected, dilute the siRNA in a serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium. Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Cell Transfection: Add the siRNA-transfection reagent complexes to your cells. The final siRNA concentration is typically in the range of 10-50 nM.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Confirmation of Knockdown (Optional but Recommended): Harvest a subset of cells to confirm the reduction in EP2 receptor expression via qPCR or Western blot.
-
Functional Assay: Treat the transfected cells with this compound at its EC50 concentration and measure the cellular response as in Protocol 1.
-
Analysis: A significantly blunted response to this compound in cells treated with the EP2-targeting siRNA compared to the non-targeting control siRNA confirms that the effect is dependent on the EP2 receptor.
Visualizing Pathways and Workflows
To aid in understanding the molecular interactions and experimental design, the following diagrams are provided.
Caption: On-target signaling pathway of this compound via the EP2 receptor.
Caption: Potential on-target and off-target signaling of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Discovery of G Protein-Biased EP2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Continuous Taprostene Infusion Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining infusion protocols for the continuous delivery of Taprostene. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental methodologies to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during continuous this compound infusion experiments.
Infusion Pump and Tubing Issues
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Pump will not power on. | - No power from the outlet.- Loose power cord.- Incorrect voltage setting.- Blown fuse. | - Verify the power outlet is functional.- Ensure the power cord is securely connected to the pump and the outlet.- Check that the voltage selector on the pump matches the input voltage.- If applicable, inspect and replace the fuse according to the manufacturer's instructions.[1] |
| Pump stalls during the infusion. | - Incorrect motor power settings.- Excessive back pressure from a blockage.- Insufficient power supply.- General pump malfunction. | - For adjustable pumps, ensure the motor power setting is adequate for the syringe size and flow rate.- Check the infusion line for any kinks, clogs, or closed clamps.[2][3]- Ensure the power adapter meets the manufacturer's specifications (e.g., wattage).[1]- If the issue persists, contact the pump manufacturer for technical support.[1] |
| Inconsistent flow rate. | - Air bubbles in the syringe or tubing.- Syringe not securely clamped.- Incorrect syringe diameter entered in the pump settings.- Viscosity of the this compound solution is too high for the selected flow rate. | - Prime the syringe and tubing carefully to remove all air before starting the infusion.- Ensure the syringe is properly seated and clamped in the pump.- Double-check that the correct syringe size and brand are selected in the pump's settings.- Consider diluting the solution or using a pump designed for higher viscosity fluids. |
| Leaking from tubing connections. | - Loose connections.- Incompatible tubing and connectors.- Over-pressurization of the system. | - Tighten all luer-lock and other connections.- Use compatible tubing and connectors designed for the pressures generated by the pump.- Check for downstream occlusions that could cause a pressure buildup. |
This compound Solution and Stability Issues
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation observed in the this compound solution. | - Poor solubility in the chosen vehicle.- Change in temperature or pH of the solution.- Exceeded solubility limit. | - Ensure this compound is fully dissolved in a suitable solvent like DMSO or PEG400 before further dilution.- Maintain a consistent temperature and pH for the solution.- Perform solubility studies to determine the optimal concentration for your chosen vehicle. |
| Suspected degradation of this compound. | - Exposure to light.- Inappropriate storage temperature.- Unstable pH of the vehicle. | - Protect the this compound solution from light by using amber syringes or light-blocking tubing.- Store the solution at the recommended temperature and for the validated duration.- Use a buffered vehicle to maintain a stable pH. Stability studies as a function of pH are recommended. |
| Unexpected experimental results. | - Incorrect drug concentration.- Degradation of this compound.- Adsorption of this compound to tubing or container. | - Verify all calculations for the drug solution preparation.- Prepare fresh solutions for each experiment.- Consider using low-adsorption tubing and containers, especially for low concentration infusions. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for dissolving this compound for in vivo studies?
A1: For preclinical in vivo studies, vehicles such as polyethylene (B3416737) glycol 400 (PEG400) or a co-solvent system like Dimethyl Sulfoxide (DMSO) and PEG400 are often used. It is crucial to first determine the solubility of this compound in the chosen vehicle and ensure its compatibility with the infusion pump components.
Q2: How can I minimize infusion site reactions in animal models?
A2: While more common in clinical subcutaneous infusions, local reactions can occur. Ensure the catheter is securely placed and the infusion site is kept clean. Using a vehicle with good biocompatibility and ensuring the pH of the solution is close to physiological levels can also help minimize irritation.
Q3: What are the key considerations for setting the infusion rate in a small animal model?
A3: The infusion rate should be based on the desired dose (e.g., ng/kg/min), the concentration of the this compound solution, and the body weight of the animal. For small animals like mice, programmable implantable pumps or syringe pumps capable of delivering low flow rates (e.g., µL/hour) are necessary.
Q4: How long can I continuously infuse this compound?
A4: The duration of the infusion depends on the stability of this compound in the prepared solution at the storage and infusion temperatures. It is recommended to perform stability studies to determine the maximum duration for which the solution remains within an acceptable concentration range (e.g., 90-110% of the initial concentration).
Q5: How does this compound exert its effects?
A5: this compound is a prostacyclin analog that binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This binding primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to effects such as vasodilation and inhibition of platelet aggregation.
Experimental Protocols & Data
Table 1: Example Infusion Parameters for Preclinical Studies
| Parameter | Example Value | Notes |
| Animal Model | C57BL/6 Mouse | Body weight is critical for dose calculation. |
| Drug Concentration | 2.5 - 3.3 mg/mL | Determined based on solubility in the vehicle and target dose. |
| Vehicle | 100% PEG400 or 20% DMSO in 80% PEG400 | Vehicle selection depends on the physicochemical properties of the drug. |
| Infusion Rate | 0.2 mL/h/kg (equivalent to 5 µL/h for a 25g mouse) | Requires a precision pump capable of low flow rates. |
| Dose | 0.5 - 0.8 mg/kg/h | This should be optimized based on dose-response studies. |
| Infusion System | iPRECIO® programmable implantable pump or equivalent syringe pump | The choice of pump depends on the study duration and the need for animal mobility. |
Methodology: Platelet Aggregation Assay
This protocol is to assess the functional effect of continuously infused this compound on platelet function.
-
Blood Collection: At the end of the infusion period, collect whole blood from the animal model via cardiac puncture or other appropriate method into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 240g) for 10 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed to obtain PPP, which will be used as a blank.
-
Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP, collagen) to the PRP and record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: Compare the aggregation curves of platelets from this compound-treated animals to those from vehicle-treated control animals. A decrease in the slope and maximum aggregation indicates an inhibitory effect of this compound.
Visualizations
Caption: this compound signaling pathway via the IP receptor.
Caption: In vivo continuous this compound infusion workflow.
Caption: Logical flow for troubleshooting experimental issues.
References
Adjusting experimental parameters for Taprostene in different animal strains
Technical Support Center: Taprostene
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting experimental parameters for this compound across different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable, synthetic analog of prostacyclin (PGI2).[1] Its primary mechanism of action is agonizing the Prostacyclin Receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor stimulates the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2] This signaling cascade leads to various physiological effects, most notably potent vasodilation and inhibition of platelet aggregation.[3]
Q2: How should I prepare this compound for in vivo experiments? It seems to have poor aqueous solubility.
A2: Due to the lipophilic nature of many prostaglandins, aqueous solubility can be a challenge. The recommended procedure is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in an appropriate aqueous vehicle.
-
Stock Solution: Prepare a stock solution of this compound in a solvent like DMSO or ethanol (B145695). Store this stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration using a sterile vehicle such as phosphate-buffered saline (PBS), saline (0.9% NaCl), or a buffer containing a carrier protein like fatty-acid-free bovine serum albumin (BSA) (e.g., 0.05% w/v) to improve solubility and stability.[4] It is crucial to prepare the final working solution fresh before each experiment.[5]
Q3: My results are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are a common challenge in in vivo studies. Several factors could be responsible:
-
Solution Instability: this compound, like other prostaglandins, may be unstable in aqueous solutions. Always prepare fresh working solutions immediately before administration. Ensure your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Animal Variability: Differences in age, weight, sex, and health status of the animals can significantly impact results. Use age- and weight-matched animals for all experimental groups and ensure they are properly acclimated before starting the experiment.
-
Procedural Variations: Ensure that the drug administration protocol (e.g., injection volume, rate, and location) is standardized across all animals and experiments.
Q4: I am not observing the expected biological effect. What should I do?
A4: A lack of effect could be due to several reasons. Consider the following troubleshooting steps:
-
Suboptimal Dose: The dose of this compound may be too low for the specific animal strain or the intended biological endpoint. It is highly recommended to perform a dose-response study to determine the optimal effective dose for your experimental model.
-
Compound Degradation: Verify that the compound has not degraded due to improper storage or handling. Use a fresh aliquot of the stock solution to prepare your working solution.
-
Route of Administration: The chosen route of administration may not provide adequate bioavailability to the target tissue. Consider alternative routes (e.g., intravenous for immediate systemic exposure vs. subcutaneous for sustained release).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High mortality or severe adverse effects in the treatment group. | The dose of this compound is too high, leading to systemic toxicity (e.g., severe hypotension). | Conduct a dose-escalation study starting from a much lower dose. Monitor animals closely for signs of toxicity (e.g., lethargy, ruffled fur, significant weight loss). Run a vehicle-only control group to rule out vehicle-induced toxicity. |
| Precipitation observed when diluting the stock solution. | The organic solvent from the stock solution is causing the compound to precipitate when added to the aqueous vehicle. | Try a serial dilution approach. First, dilute the DMSO stock solution in a smaller volume of the aqueous vehicle while vortexing, then bring it to the final volume. Alternatively, consider a different vehicle formulation, such as one containing a small percentage of a co-solvent like ethanol or a surfactant. |
| Significant variability in response between different animal strains. | Pharmacokinetic and pharmacodynamic properties of this compound differ between strains. | This is an expected phenomenon. Different rodent strains (e.g., C57BL/6 vs. BALB/c mice, or Sprague Dawley vs. Wistar rats) have known differences in metabolic enzyme expression (e.g., Cytochrome P450s), which can alter drug metabolism and clearance. It is essential to optimize the dose and treatment schedule for each specific strain being used. |
| Observed effect is transient or shorter than expected. | The half-life of this compound in the chosen animal model may be very short. | Consider a different route of administration that provides more sustained exposure, such as continuous intravenous infusion or subcutaneous injection instead of an intraperitoneal or intravenous bolus. The half-life of PGI2 is known to be very short (around 2 minutes). |
Data Presentation: Comparative Parameters
Disclaimer: The following tables contain illustrative data based on typical values for prostaglandin (B15479496) analogs. This data is intended to serve as a guideline for experimental design. Researchers must determine the optimal parameters for their specific model and strain.
Table 1: Illustrative Dosage and Vehicle Comparison for this compound in Rodent Strains
| Parameter | C57BL/6 Mouse | BALB/c Mouse | Sprague Dawley Rat | Wistar Rat |
| Route of Administration | IV (bolus or infusion), IP, SC | IV (bolus or infusion), IP, SC | IV (bolus or infusion), IP, SC | IV (bolus or infusion), IP, SC |
| Illustrative Dose Range (SC) | 10 - 100 µg/kg | 5 - 50 µg/kg | 50 - 200 µg/kg | 40 - 150 µg/kg |
| Illustrative Dose Range (IV Infusion) | 50 - 200 ng/kg/min | 40 - 150 ng/kg/min | 100 - 500 ng/kg/min | 80 - 400 ng/kg/min |
| Common Vehicle 1 | 1% Ethanol in Saline | 1% Ethanol in Saline | 2% Ethanol in Saline | 2% Ethanol in Saline |
| Common Vehicle 2 | PBS with 0.05% BSA | PBS with 0.05% BSA | PBS with 0.1% BSA | PBS with 0.1% BSA |
| Notes | Generally more resistant, may require higher doses. | Often more sensitive to inflammatory stimuli. | Common outbred stock, may show more variability. | Known for differences in CYP enzyme expression compared to SD rats. |
Table 2: Illustrative Pharmacokinetic (PK) Parameters of this compound in Different Strains (IV Bolus)
| PK Parameter | C57BL/6 Mouse | Sprague Dawley Rat |
| Half-life (t½) | ~1.5 hours | ~2.5 hours |
| Max Concentration (Cmax) | ~50 ng/mL | ~80 ng/mL |
| Area Under Curve (AUC₀₋ᵢₙf) | ~110 ng·h/mL | ~200 ng·h/mL |
| Clearance (CL) | High | Moderate |
| Strain-Specific Considerations | Mice generally have a higher basal metabolic rate than rats, often leading to faster drug clearance and shorter half-lives. | Rats may have different expression levels of metabolic enzymes, affecting biotransformation. |
Experimental Protocols
Protocol: Preparation and Administration of this compound for In Vivo Rodent Studies
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes and pipette tips
-
Syringes (1 mL) and appropriate gauge needles for the chosen route of administration (e.g., 27-30G for SC/IV in mice).
2. Preparation of this compound Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
3. Preparation of Working Solution (e.g., 10 µg/mL for a 1 mg/kg dose): This should be done immediately prior to administration.
-
Calculate the total volume of working solution needed for the experiment.
-
Thaw one aliquot of the 10 mg/mL stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the stock solution 1:100 in sterile saline (e.g., 10 µL stock into 990 µL saline) to make an intermediate concentration of 100 µg/mL.
-
Further dilute the intermediate solution 1:10 in sterile saline (e.g., 100 µL intermediate into 900 µL saline) to achieve the final working concentration of 10 µg/mL.
-
Vortex gently to mix. The final DMSO concentration should be kept low (ideally <1%) to avoid solvent toxicity.
4. Administration to Animals:
-
Weigh each animal accurately to calculate the precise injection volume. For a 1 mg/kg dose using a 10 µg/mL solution, the injection volume would be 0.1 mL per 100 g of body weight.
-
Administer this compound via the desired route (e.g., subcutaneous injection into the scruff of the neck).
-
Control Group: Administer a vehicle-only solution to the control group. This solution should contain the same final concentration of DMSO as the treatment group.
-
Monitor animals post-injection according to your approved institutional animal care and use committee (IACUC) protocol.
Visualizations (Diagrams)
Caption: this compound signaling via the IP receptor and cAMP pathway.
Caption: Standard workflow for in vivo this compound experiments.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Prostaglandin I2 (PGI2) enhances calcium current in guinea-pig ventricular heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acute Effects of Prostaglandin E1 and E2 on Vascular Reactivity and Blood Flow in situ in the Chick Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Welcome to the Technical Support Center for Taprostene-related research. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential artifacts and issues encountered during experiments involving this compound and other prostaglandin (B15479496) analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic and chemically stable analog of prostacyclin (PGI2).[1] Its primary mechanism of action is binding to the prostacyclin (IP) receptor, a G protein-coupled receptor. This binding activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade leads to various physiological effects, including vasodilation and potent inhibition of platelet aggregation.[2]
Q2: What are the most common analytical techniques used to generate this compound-related data?
A2: The most common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for quantification and identification of this compound and its metabolites. In vitro assays, such as platelet aggregation assays, are crucial for assessing its biological activity.
Q3: My HPLC/MS data for this compound shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in HPLC/MS data for prostaglandin analogs like this compound can often be attributed to degradation products. These compounds are sensitive to factors like pH, light, and heat, which can cause them to break down. It is also possible that you are observing isomers that are not being fully separated by your current chromatographic method.
Q4: I am observing high variability in my in vitro platelet aggregation assay results with this compound. What are the potential sources of this variability?
A4: High variability in platelet aggregation assays can stem from several factors. Pre-analytical variables are a common source of inconsistency, including the choice of anticoagulant, sample handling and storage, and the platelet count in the prepared platelet-rich plasma (PRP).[3] Additionally, technical factors such as pipetting accuracy and maintaining a consistent temperature during the assay are critical.
Q5: How can I ensure the stability of my this compound samples during storage and analysis?
A5: To ensure the stability of this compound, it is recommended to store it at low temperatures and protect it from light. When preparing samples for analysis, use appropriate solvents and buffer systems to maintain a stable pH. It is also advisable to minimize the time samples spend at room temperature before analysis.
Troubleshooting Guides
HPLC and Mass Spectrometry Data Artifacts
This guide addresses common issues observed during the analysis of this compound and other prostaglandin analogs by LC-MS.
| Observed Issue | Potential Cause | Recommended Solution |
| Ghost Peaks | Carryover from a previous injection. | Implement a robust needle and system wash protocol between injections. |
| Peak Tailing | Secondary interactions with the column stationary phase or column degradation. | Ensure the mobile phase pH is appropriate for the analyte. If the problem persists, consider replacing the column. |
| Split Peaks | Partially blocked column frit or column void. | Try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced. |
| Inaccurate Mass Values | Mass spectrometer requires calibration. | Perform a mass calibration of the instrument using an appropriate standard. |
| Poor Signal Intensity | Suboptimal ionization or ion suppression from matrix components. | Optimize ion source parameters (e.g., temperature, gas flows). Consider additional sample cleanup steps to remove interfering matrix components. |
| Presence of Degradation Products | Instability of the prostaglandin analog due to pH, light, or heat. | Prepare fresh samples and protect them from light and elevated temperatures. Analyze samples promptly after preparation. |
In Vitro Platelet Aggregation Assay Artifacts
This guide provides troubleshooting for common problems encountered in platelet aggregation assays.
| Observed Issue | Potential Cause | Recommended Solution |
| No or Weak Aggregation Response | Inactive agonist or improperly prepared platelet-rich plasma (PRP). | Verify the activity of the aggregating agent (e.g., ADP, collagen). Ensure PRP is prepared correctly, avoiding platelet activation during centrifugation. |
| Spontaneous Platelet Aggregation | Platelet activation during blood collection or PRP preparation. | Use proper phlebotomy techniques and the correct anticoagulant. Handle blood samples gently and process them promptly at room temperature. |
| High Inter-Assay Variability | Inconsistent sample handling or preparation. | Standardize all pre-analytical steps, including blood collection, centrifugation speed and time, and PRP handling. |
| Drifting Baseline | Temperature fluctuations in the aggregometer. | Allow the instrument to fully warm up and stabilize before starting the assay. Ensure the cuvettes are at the correct temperature. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Hemodynamic and Platelet Function Effects of this compound in Healthy Volunteers [4]
| Parameter | Baseline (Mean) | During this compound Infusion (Mean) |
| Systolic Blood Pressure (mm Hg) | 130 | 111 |
| Diastolic Blood Pressure (mm Hg) | 77 | 69 |
| Heart Rate (beats/min) | 77 | 84 |
| ADP-induced Platelet Aggregation | - | Significantly inhibited |
| Collagen-induced Platelet Aggregation | - | Significantly inhibited |
Table 2: Clinical Efficacy of this compound in Patients with Ischemic Peripheral Vascular Disease [5]
| Outcome Measure | This compound Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| Absolute Walking Time (1 week post-infusion) | +14% | +2.8% | < 0.05 |
| Pain-Free Walking Time (8 weeks post-infusion) | +23% | +3.8% | < 0.05 |
| Platelet Half-Life (hours) | +5.3 | No significant change | < 0.05 |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for assessing the effect of this compound on platelet aggregation.
1. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate.
-
Platelet-poor plasma (PPP) and Platelet-rich plasma (PRP).
-
This compound stock solution and serial dilutions.
-
Platelet agonist (e.g., ADP, collagen).
-
Saline solution (0.9% NaCl).
-
Light Transmission Aggregometer.
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 250 x 10^9/L).
3. Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a specific volume of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding the agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Compare the aggregation response in the presence of different concentrations of this compound to the vehicle control to determine its inhibitory effect.
Visualizations
Caption: Signaling pathway of this compound via the IP receptor.
Caption: A logical workflow for troubleshooting data artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Taprostene and Other Prostacyclin Analogs: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Taprostene against other prominent prostacyclin analogs such as Iloprost, Beraprost (B1666799), and Treprostinil (B120252). This analysis is supported by experimental data on receptor binding affinities and the inhibition of platelet aggregation, offering insights into their therapeutic potential.
Prostacyclin (PGI2) analogs are a cornerstone in the management of various vascular disorders, including pulmonary arterial hypertension and peripheral vascular disease. Their therapeutic effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that triggers a signaling cascade resulting in vasodilation and potent inhibition of platelet aggregation. While all prostacyclin analogs share this common mechanism, they exhibit distinct pharmacological profiles in terms of their binding affinity for the IP receptor and their functional potency.
Comparative Efficacy: A Data-Driven Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data on the binding affinities (Ki) and the half-maximal inhibitory concentrations (IC50) for platelet aggregation for this compound and its counterparts.
Table 1: Prostacyclin IP Receptor Binding Affinities (Ki)
| Prostacyclin Analog | Binding Affinity (Ki) for Human IP Receptor (nM) | Reference |
| This compound | Low nanomolar range (specific Ki not reported) | [1] |
| Iloprost | 3.9 | [2] |
| Beraprost | Not reported in comparative studies | |
| Treprostinil | 32 | [2] |
A lower Ki value indicates a higher binding affinity.
Table 2: Inhibition of ADP-Induced Platelet Aggregation (IC50)
| Prostacyclin Analog | IC50 for ADP-Induced Platelet Aggregation (nM) | Reference |
| This compound | Data not available | |
| Iloprost | ≈ PGI2 (specific value not provided) | [3] |
| Beraprost | 2-5 | [4] |
| Treprostinil | Decreased platelet reactivity (specific IC50 not provided) |
A lower IC50 value indicates a higher potency in inhibiting platelet aggregation.
In-Depth Look at the Signaling Pathway and Experimental Evaluation
The vasodilatory and anti-platelet effects of prostacyclin analogs are initiated by their binding to the IP receptor on the surface of vascular smooth muscle cells and platelets. This interaction activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. In smooth muscle cells, this results in relaxation and vasodilation, while in platelets, it inhibits activation and aggregation.
References
- 1. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Aggregatory Effects of Taprostene in Human Platelets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-aggregatory effects of Taprostene, a stable prostacyclin analogue, in human platelets. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by offering a comprehensive overview of this compound's performance relative to other well-established prostacyclin analogues, Iloprost and Beraprost. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of the methodologies and scientific findings.
Comparative Anti-Aggregatory Potency
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Iloprost, and Beraprost on platelet aggregation induced by various agonists. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the platelet aggregation response by 50%.
| Drug | Agonist | IC50 (nM) | Platelet Preparation | Aggregometry Method |
| This compound | ADP | Data not available | Platelet-Rich Plasma | Light Transmission Aggregometry |
| Collagen | Data not available | Platelet-Rich Plasma | Light Transmission Aggregometry | |
| Iloprost | ADP (10 µM) | ~2-5 | Platelet-Rich Plasma | Light Transmission Aggregometry |
| Collagen (1 µg/mL) | ~2-5 | Washed Platelets | Light Transmission Aggregometry | |
| U46619 (0.3 µM) | ~0.5-2 | Washed Platelets | Light Transmission Aggregometry | |
| Thrombin (0.01 U/mL) | ~2-5 | Washed Platelets | Light Transmission Aggregometry | |
| Beraprost | ADP | 2-5[1] | Platelet-Rich Plasma | Light Scattering |
| Collagen (low conc.) | 0.2-0.5[1] | Platelet-Rich Plasma | Light Scattering | |
| U46619 | 0.2-0.5[1] | Platelet-Rich Plasma | Light Scattering | |
| Epinephrine | 2-5[1] | Platelet-Rich Plasma | Light Scattering |
Mechanism of Action: The Prostacyclin Signaling Pathway
This compound, like other prostacyclin analogues, exerts its anti-aggregatory effect by activating the prostacyclin receptor (IP receptor) on the surface of platelets. This initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.
Caption: Prostacyclin signaling pathway in human platelets.
The binding of this compound to the IP receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA). PKA activation leads to the phosphorylation of several intracellular proteins, which ultimately results in a decrease in intracellular calcium levels, thereby inhibiting platelet activation and aggregation.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, primarily focusing on Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days. Blood is collected into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).
-
Centrifugation: The blood samples are centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma from red and white blood cells.
-
PRP Isolation: The supernatant, which is the PRP, is carefully collected.
-
Platelet Count Adjustment: A platelet count is performed, and the concentration is adjusted to a standard level (typically 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
Light Transmission Aggregometry (LTA)
-
Instrumentation: A dual-channel light transmission aggregometer is used for the assay.
-
Calibration: The aggregometer is calibrated using PRP (0% light transmission) and PPP (100% light transmission).
-
Assay Procedure:
-
Aliquots of the prepared PRP are placed in siliconized glass cuvettes with a magnetic stir bar and incubated at 37°C for a minimum of 5 minutes.
-
The test compound (this compound, Iloprost, or Beraprost at various concentrations) or vehicle control is added to the PRP and incubated for a specified period (e.g., 1-5 minutes).
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid, or U46619) is added to induce aggregation.
-
The change in light transmission is recorded for a set duration (e.g., 5-10 minutes) as the platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each sample. The IC50 values are calculated from the dose-response curves.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-aggregatory effects of a compound like this compound.
References
A Comparative Analysis of the Cardioprotective Effects of Taprostene and Iloprost
In the realm of ischemic heart disease research, the quest for effective cardioprotective agents remains a paramount objective. Among the promising candidates are prostacyclin analogs, which have demonstrated significant potential in mitigating myocardial injury following ischemia-reperfusion events. This guide provides a detailed comparison of two such analogs, taprostene and iloprost (B1671730), focusing on their mechanisms of action, experimental efficacy, and the protocols employed in key studies. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel cardioprotective therapies.
Mechanistic Overview: Shared Pathways and Potential Divergences
Both this compound and iloprost are stable synthetic analogs of prostacyclin (PGI2), exerting their primary effects through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[1] This activation triggers a cascade of intracellular events, leading to vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[1]
The principal signaling pathway involves the stimulation of adenylate cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Elevated cAMP activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the physiological responses.[1] In vascular smooth muscle cells, this results in relaxation and vasodilation.[1] In platelets, PKA activation inhibits aggregation, reducing the risk of thrombosis.
While both drugs share this fundamental mechanism, nuances in their chemical structures may lead to differential receptor binding affinities and downstream signaling, potentially influencing the magnitude and specificity of their cardioprotective effects. The exact cytoprotective mechanisms are not fully elucidated but are thought to involve the preservation of mitochondrial function, reduction of oxidative stress, and stabilization of cell membranes.
Comparative Efficacy: Insights from Preclinical Studies
Direct comparative studies evaluating the cardioprotective effects of this compound versus iloprost are scarce in the published literature. However, individual preclinical studies provide valuable data on their respective efficacies in models of myocardial ischemia-reperfusion injury.
This compound:
A study in a feline model of myocardial ischemia and reperfusion demonstrated significant cardioprotection with this compound administration. Infusion of this compound resulted in a marked reduction in the necrotic area of the myocardium at risk and lower plasma creatine (B1669601) phosphokinase (CPK) activities compared to the vehicle-treated group. Furthermore, this compound treatment was associated with a significant reduction in neutrophil accumulation in the ischemic zone, suggesting a potent anti-inflammatory effect. The study also highlighted the endothelium-protecting actions of this compound, as it prevented the endothelial dysfunction observed in untreated ischemic-reperfused coronary arteries.
Iloprost:
Multiple studies have investigated the cardioprotective effects of iloprost in various animal models. In a rat model of myocardial ischemia-reperfusion, iloprost administration led to a statistically significant reduction in myocardial edema. Another study using isolated guinea pig hearts showed that iloprost had protective effects by increasing myocardial contractility and inhibiting the rise of malondialdehyde (MDA), a marker of lipid peroxidation. Furthermore, iloprost has been shown to preserve mitochondrial function and maintain cellular energy levels (ATP and creatine phosphate) when administered before or at the onset of ischemia. However, its protective effect is diminished when administered later during ischemia or only upon reperfusion. Some studies also indicate that iloprost can reduce the incidence of ventricular arrhythmias associated with reperfusion.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound and iloprost.
Table 1: Cardioprotective Effects of this compound in a Feline Model of Myocardial Ischemia-Reperfusion
| Parameter | MI + Vehicle Group | MI + this compound Group | P-value |
| Necrotic Area (% of Area at Risk) | 48.3 ± 4.2 | 18.7 ± 3.1 | < 0.01 |
| Myeloperoxidase Activity (units/100 mg tissue - Ischemic Zone) | 3.8 ± 0.6 | 1.9 ± 0.4 | < 0.05 |
Data adapted from a study on the effects of this compound in cats subjected to myocardial ischemia and reperfusion.
Table 2: Cardioprotective Effects of Iloprost in Various Animal Models
| Parameter | Control/Vehicle Group | Iloprost-Treated Group | Animal Model | Key Finding |
| Myocardial Edema | Significantly higher | Statistically significant reduction (p=0.022) | Rat | Reduced myocardial edema post-ischemia-reperfusion. |
| Myocardial Contractility | Decreased | Increased | Guinea Pig | Improved myocardial contractility. |
| Tissue Malondialdehyde (MDA) | Increased | Inhibited rise | Guinea Pig | Reduced lipid peroxidation. |
| Infarct Size/Area at Risk (IS/AAR) | Severe damage | Mild-moderate damage | Rat | Reduced infarct size. |
| Ventricular Arrhythmia Score | Higher | Significantly lower (p<0.001) | Rat | Reduced reperfusion-induced arrhythmias. |
This table compiles data from multiple studies on the effects of iloprost.
Experimental Protocols
This compound Cardioprotection Study in Cats:
-
Animal Model: Anesthetized cats.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery was occluded for 1 hour.
-
Reperfusion: The occlusion was released, and the heart was reperfused for 4.5 hours.
-
Drug Administration: this compound (100 ng/kg/min) was infused intravenously starting 30 minutes after the onset of LAD occlusion.
-
Assessment of Myocardial Injury:
-
Area at Risk: Determined by injecting Monastral blue dye into the left atrium.
-
Necrotic Area: Measured by incubating heart slices in triphenyltetrazolium (B181601) chloride (TTC).
-
Plasma Creatine Phosphokinase (CPK): Measured spectrophotometrically at various time points.
-
Myeloperoxidase (MPO) Activity: Assayed in myocardial tissue samples to quantify neutrophil infiltration.
-
-
Assessment of Endothelial Function: Isolated LAD coronary artery rings were tested for their contractile response to potassium chloride and relaxation response to acetylcholine.
Iloprost Cardioprotection Studies:
-
Rat Model of Myocardial Edema:
-
Animal Model: Rats.
-
Ischemia Induction: Ligation of the left coronary artery for 30 minutes.
-
Reperfusion: The ligature was released, and reperfusion was allowed for 24 hours.
-
Drug Administration: Iloprost (100 ng/kg/min) was infused intravenously for 30 minutes prior to reperfusion.
-
Assessment of Myocardial Edema: Histological examination of cardiac tissue.
-
-
Isolated Guinea Pig Heart Model:
-
Model: Langendorff-perfused isolated guinea pig hearts.
-
Ischemia: 20 minutes of global ischemia.
-
Drug Administration: Iloprost (0.45 μg/kg per hour) was included in the perfusate for the last 10 minutes of the pre-ischemic period.
-
Assessment of Cardioprotection:
-
Cardiac Function: Heart rate, contractility, and aortic pressure were recorded.
-
Biochemical Markers: Levels of malondialdehyde (MDA), glutathione, and nitric oxide (NO) were measured in tissue and perfusates.
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and iloprost and a general experimental workflow for evaluating cardioprotective agents.
Caption: Proposed signaling pathway for this compound and Iloprost.
References
A Comparative Analysis of Taprostene and Beraprost in Preclinical Models of Pulmonary Hypertension
For Immediate Release
This guide provides a detailed comparative analysis of two prostacyclin analogs, Taprostene and Beraprost, with a focus on their potential applications in the treatment of pulmonary hypertension (PH). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the available experimental data, mechanisms of action, and relevant preclinical study protocols.
While both compounds are prostacyclin analogs known for their vasodilatory and anti-platelet aggregation properties, the available research data is significantly more robust for Beraprost in the context of pulmonary hypertension. The information presented herein for this compound is largely derived from studies in peripheral vascular disease and healthy volunteers, providing an inferred comparison due to the current lack of specific preclinical data in PH models.
Executive Summary
Comparative Data Presentation
The following tables summarize the key characteristics and reported experimental data for this compound and Beraprost.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound | Beraprost |
| Drug Class | Prostacyclin (PGI₂) Analog | Prostacyclin (PGI₂) Analog |
| Primary Mechanism | Agonist at the prostacyclin (IP) receptor, leading to increased intracellular cAMP, vasodilation, and inhibition of platelet aggregation.[1] | Agonist at the prostacyclin (IP) receptor and the prostaglandin (B15479496) E2 receptor subtype 4 (EP4).[2][3] This dual agonism leads to increased cAMP, vasodilation, and modulation of voltage-gated potassium (Kv) channels.[2][4] |
| Known Indications | Investigated for ischemic peripheral vascular disease. | Approved for the treatment of pulmonary arterial hypertension in some countries. |
Table 2: Hemodynamic and Physiological Effects in Preclinical and Clinical Studies
| Parameter | This compound (Data from non-PH studies) | Beraprost (Data from PH models) |
| Systemic Blood Pressure | Decreased systolic and diastolic blood pressure in healthy volunteers and patients with peripheral vascular disease. | Minimal effect on systemic arterial pressure at therapeutic doses in a rat model of PH. |
| Heart Rate | Increased heart rate. | No significant change reported in rat models. |
| Pulmonary Arterial Pressure (PAP) | No direct data available in PH models. Systemic vasodilation suggests a potential for reduction. | Significantly decreased mean pulmonary artery pressure in rat and canine models of PH. In a study on children with PH related to congenital heart disease, Beraprost significantly decreased pulmonary arterial pressure. |
| Right Ventricular Hypertrophy (RVH) | No data available. | Significantly suppressed right ventricular hypertrophy in a rat model of hypoxia-induced PH. |
| Platelet Aggregation | Significantly inhibited ADP and collagen-induced platelet aggregation. | Known to inhibit platelet aggregation, a characteristic effect of prostacyclin analogs. |
Mechanism of Action and Signaling Pathways
Prostacyclin analogs primarily exert their effects through the activation of the IP receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of smooth muscle cell proliferation and platelet aggregation.
Beraprost exhibits a more complex mechanism, acting on both the IP and EP4 receptors. The EP4 receptor also couples to Gs-protein, leading to an increase in cAMP, thus augmenting the vasodilatory and anti-proliferative signals. Furthermore, Beraprost has been shown to upregulate the expression and function of oxygen-sensitive voltage-gated potassium (Kv) channels in pulmonary artery smooth muscle cells, a process partially mediated through the EP4 receptor. This contributes to cellular hyperpolarization and vasodilation.
Signaling Pathway Diagrams
Experimental Protocols
Beraprost in Hypoxia-Induced Pulmonary Hypertension Rat Model
This protocol is based on methodologies described in studies investigating the effects of Beraprost on pulmonary hypertension.
1. Animal Model Induction:
-
Animals: Adult male Sprague-Dawley rats.
-
Induction of PH: Animals are placed in a hypobaric chamber with a simulated high altitude or in a chamber with a controlled low oxygen concentration (e.g., 10% O₂) for several weeks (e.g., 4 weeks) to induce chronic hypoxia. This leads to the development of pulmonary hypertension, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.
2. Drug Administration:
-
Treatment Group: A subset of the hypoxia-exposed rats receives Beraprost sodium (BPS) administered orally (e.g., by gavage) at a specified dose (e.g., 300 µg/kg/day) for the duration of the hypoxic exposure or a defined treatment period.
-
Control Groups: Two control groups are typically used: a normoxic control group (no hypoxia) and a hypoxic control group receiving a vehicle (e.g., saline).
3. Hemodynamic Measurements:
-
At the end of the study period, rats are anesthetized, and a catheter is inserted into the right ventricle and advanced into the pulmonary artery to directly measure the mean pulmonary arterial pressure (mPAP).
4. Assessment of Right Ventricular Hypertrophy (RVH):
-
Following hemodynamic measurements, the heart is excised. The right ventricle (RV) is dissected from the left ventricle (LV) and septum (S).
-
The ratio of the RV weight to the LV+S weight (Fulton Index) is calculated as an index of RVH.
5. Histological Analysis:
-
Lung tissues are collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of pulmonary vascular remodeling, such as medial wall thickness of the pulmonary arterioles.
Experimental Workflow Diagram
This compound in Peripheral Vascular Disease (for methodological reference)
The following outlines a typical protocol from studies of this compound in a different vascular disease context, which could be adapted for future PH studies.
1. Patient Population:
-
Patients with diagnosed ischemic peripheral vascular disease and intermittent claudication.
2. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
3. Drug Administration:
-
Treatment Group: Intravenous infusion of this compound at a specified rate (e.g., 25 ng/kg/min) for a set duration (e.g., 6 hours daily for 5 consecutive days).
-
Control Group: Intravenous infusion of a placebo.
4. Efficacy Endpoints:
-
Hemodynamic Monitoring: Continuous monitoring of systolic and diastolic blood pressure and heart rate during the infusion period.
-
Exercise Capacity: Measurement of pain-free and absolute walking time on a treadmill before and at various time points after the treatment period.
-
Platelet Function: Assessment of platelet aggregation in response to agonists like ADP and collagen.
Conclusion and Future Directions
The available evidence strongly supports the efficacy of Beraprost in preclinical models of pulmonary hypertension, with a well-characterized dual-receptor mechanism of action that offers a multi-faceted approach to treatment. Its ability to reduce pulmonary arterial pressure and mitigate right ventricular hypertrophy underscores its therapeutic potential.
In contrast, while this compound is a known prostacyclin analog with vasodilatory and anti-platelet effects, there is a significant gap in the literature regarding its specific effects in pulmonary hypertension. Based on its mechanism of action, it is plausible that this compound could offer benefits in PH; however, this remains speculative without direct experimental evidence.
Future research should prioritize the evaluation of this compound in established animal models of pulmonary hypertension to directly assess its impact on pulmonary hemodynamics, vascular remodeling, and right ventricular function. A head-to-head comparative study with Beraprost would be invaluable in determining the relative efficacy and potential therapeutic advantages of each compound. Such studies will be crucial for a comprehensive understanding of this compound's potential as a novel therapeutic agent for pulmonary hypertension.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 3. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beraprost Upregulates KV Channel Expression and Function via EP4 Receptor in Pulmonary Artery Smooth Muscle Cells Obtained from Rats with Hypoxia-Induced Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Taprostene's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Taprostene, a stable prostacyclin (PGI2) analog, with other relevant alternatives. The information is supported by experimental data from various cell lines, offering insights into its therapeutic potential.
Introduction to this compound and its Analogs
This compound is a synthetic prostacyclin analog designed for greater chemical stability compared to the endogenous PGI2. Like other prostacyclin analogs such as Iloprost and Beraprost, this compound is a potent vasodilator and inhibitor of platelet aggregation.[1] These effects are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] The primary therapeutic applications for this class of drugs are in managing conditions like pulmonary arterial hypertension and peripheral vascular disease.[2][3]
Core Mechanism of Action: The IP Receptor-cAMP Signaling Pathway
The principal mechanism of action for this compound and its analogs involves the activation of the IP receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet activation and aggregation.
Comparative Analysis in Different Cell Lines
The physiological effects of this compound and its analogs are cell-type specific. This section compares their mechanism of action in three key cell lines: endothelial cells, vascular smooth muscle cells, and platelets.
Endothelial Cells
In endothelial cells, prostacyclin analogs contribute to the maintenance of vascular homeostasis and barrier function. Iloprost has been shown to improve the barrier function of human artery endothelial cell monolayers, an effect correlated with an increase in cellular cAMP concentration. This cAMP-mediated signaling can enhance cell-cell contacts and reduce permeability. Iloprost, by elevating intracellular cAMP, triggers Rac signaling which in turn attenuates LPS-induced inflammatory pathways and mechanisms of endothelial permeability.
Table 1: Comparative Effects on Endothelial Cells
| Compound | Reported Effect on cAMP Levels | Effect on Barrier Function |
| This compound | Data not available in direct comparison. Expected to increase cAMP. | Data not available in direct comparison. |
| Iloprost | Increases cellular cAMP concentration. | Improves barrier function and reduces permeability. |
| Beraprost | Elevates intracellular cAMP levels. | Protective effects on the vascular endothelium. |
Vascular Smooth Muscle Cells
In vascular smooth muscle cells (VSMCs), the primary effect of prostacyclin analogs is vasodilation through the relaxation of the muscle cells. This is a direct consequence of the cAMP/PKA pathway which leads to the inactivation of myosin light chain kinase, a key enzyme in muscle contraction. Additionally, these compounds can inhibit the proliferation of VSMCs, a crucial factor in preventing vascular remodeling in diseases like pulmonary hypertension.
Table 2: Comparative Effects on Vascular Smooth Muscle Cells
| Compound | Effect on Cell Proliferation | Vasodilatory Effect |
| This compound | Data not available in direct comparison. Expected to inhibit proliferation. | Potent vasodilator. |
| Iloprost | Inhibits proliferation of human pulmonary artery smooth muscle cells. | Potent vasodilator. |
| Beraprost | Inhibits proliferation. | Causes relaxation of smooth muscle cells and vasodilation. |
Platelets
The anti-platelet aggregation effect is a hallmark of prostacyclin analogs. By increasing cAMP levels in platelets, these compounds inhibit their activation, adhesion, and aggregation, thereby preventing thrombus formation. The potency of this effect can vary between different analogs.
Table 3: Comparative Effects on Platelets
| Compound | IC50 for Inhibition of Platelet Aggregation |
| This compound | Data not available in direct comparison. |
| Iloprost | Potent inhibitor of platelet aggregation. |
| Beraprost | 0.2-0.5 nM (agonist: U46619 or low-dose collagen); 2-5 nM (agonist: ADP and epinephrine). |
Experimental Protocols
This section provides an overview of the methodologies used to assess the mechanism of action of this compound and its analogs.
cAMP Assay
Objective: To quantify the intracellular levels of cAMP in response to treatment with prostacyclin analogs.
Protocol Outline:
-
Cell Culture: Culture endothelial, vascular smooth muscle, or other target cells in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other prostacyclin analogs for a specified incubation period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., ELISA, HTRF) to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Generate dose-response curves and calculate EC50 values.
Platelet Aggregation Assay
Objective: To measure the inhibitory effect of prostacyclin analogs on platelet aggregation.
Protocol Outline:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Incubation with Inhibitor: Incubate aliquots of PRP with different concentrations of this compound or other analogs.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Measurement: Measure the change in light transmission or impedance using an aggregometer as platelets aggregate.
-
Data Analysis: Calculate the percentage of inhibition of aggregation and determine the IC50 values.
Vascular Smooth Muscle Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of prostacyclin analogs on VSMCs.
Protocol Outline:
-
Cell Seeding: Seed VSMCs in a multi-well plate and allow them to attach.
-
Serum Starvation: Synchronize the cell cycle by incubating the cells in a low-serum medium.
-
Treatment: Treat the cells with a mitogen (e.g., PDGF) in the presence or absence of varying concentrations of this compound or its analogs.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 24-72 hours).
-
Quantification of Proliferation: Use a cell viability reagent (e.g., MTT, AlamarBlue) or direct cell counting to determine the number of viable cells.
-
Data Analysis: Calculate the percentage of inhibition of proliferation and determine the IC50 values.
Conclusion
This compound, along with other prostacyclin analogs like Iloprost and Beraprost, exerts its primary therapeutic effects through the activation of the IP receptor and the subsequent increase in intracellular cAMP. This mechanism is conserved across key cell types involved in vascular function, including endothelial cells, vascular smooth muscle cells, and platelets, leading to vasodilation, improved endothelial barrier function, and inhibition of platelet aggregation. While the core signaling pathway is consistent, the potency and specific downstream effects can vary between different analogs and cell lines. Further head-to-head comparative studies with standardized protocols are necessary to fully elucidate the nuanced differences in their mechanisms of action and to guide the development of more targeted therapies.
References
- 1. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Taprostene and Epoprostenol in In Vivo Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Taprostene and epoprostenol (B1671539), two prostacyclin analogues utilized in research for their vasodilatory and anti-platelet aggregation properties. While both compounds target the prostacyclin (IP) receptor, their distinct formulations and in vivo activities warrant a detailed examination for researchers selecting a compound for preclinical studies. This document summarizes key experimental data, outlines detailed methodologies from published studies, and visualizes the common signaling pathway.
Data Presentation: Quantitative In Vivo Effects
The following tables summarize the quantitative hemodynamic effects of this compound and epoprostenol from various in vivo studies. It is critical to note that a direct head-to-head comparative study was not identified in the public domain. Therefore, the data presented is a compilation from separate studies employing different animal models and experimental conditions, which should be considered when interpreting the results.
Table 1: In Vivo Hemodynamic Effects of this compound
| Parameter | Animal Model | Dosage | Change from Baseline | Reference |
| Mean Pulmonary Artery Pressure (PAP) | Endotoxin-shocked Rabbits | 0.2 µg/kg/min IV | Abolished endotoxin-induced increase | [1] |
| Cardiac Output | Endotoxin-shocked Rabbits | 0.2 µg/kg/min IV | Prevented endotoxin-induced decrease | [1] |
| Systolic Blood Pressure | Healthy Human Volunteers | 25 ng/kg/min IV for 6h | Dropped from 130 to 111 mm Hg | [2] |
| Diastolic Blood Pressure | Healthy Human Volunteers | 25 ng/kg/min IV for 6h | Dropped from 77 to 69 mm Hg | [2] |
| Heart Rate | Healthy Human Volunteers | 25 ng/kg/min IV for 6h | Rose from 77 to 84 beats/min | [2] |
Table 2: In Vivo Hemodynamic Effects of Epoprostenol
| Parameter | Animal Model/Patient Population | Dosage | Change from Baseline | Reference |
| Mean Pulmonary Artery Pressure (mPAP) | Patients with Idiopathic PAH | >40 ng/kg/min | Reduced by 30% | |
| Pulmonary Vascular Resistance (PVR) | Patients with Idiopathic PAH | >40 ng/kg/min | Reduced by 68% | |
| Cardiac Index (CI) | Patients with Idiopathic PAH | >40 ng/kg/min | Increased by 89% | |
| Mean Pulmonary Artery Pressure (mPAP) | Monocrotaline-induced PAH Rats | Not specified | Decreased by 8 mm Hg | |
| Pulmonary Vascular Resistance (PVR) | Canine Models of Chronic PH | 15-20 ng/kg/min | Significantly decreased | |
| Systemic Vascular Resistance | Canine Models of Chronic PH | 15-20 ng/kg/min | Significantly decreased |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative experimental protocols for inducing pulmonary hypertension in a rat model and for the subsequent administration and evaluation of a prostacyclin analogue.
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This is a widely used and reproducible model for preclinical studies of PAH.
Objective: To induce pulmonary hypertension in rats to serve as a model for testing therapeutic agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (B1676716) (MCT) (Sigma-Aldrich)
-
1 M HCl
-
3 M NaOH
-
Sterile saline solution
-
Subcutaneous injection needles and syringes
Procedure:
-
MCT Solution Preparation: Dissolve monocrotaline in 1 M HCl and neutralize to a pH of 7.2-7.4 with 3 M NaOH. The final concentration is typically adjusted with sterile saline to allow for a single subcutaneous injection of 60 mg/kg body weight.
-
Induction of PAH: A single subcutaneous injection of the prepared MCT solution (60 mg/kg) is administered to the rats. Control animals receive an equivalent volume of sterile saline.
-
Disease Development: The rats are housed under standard laboratory conditions for 3 to 4 weeks to allow for the development of PAH. This is characterized by increased pulmonary vascular resistance, right ventricular hypertrophy, and elevated pulmonary artery pressure.
In Vivo Administration and Hemodynamic Assessment of a Prostacyclin Analogue
This protocol outlines the steps for administering a test compound and measuring its hemodynamic effects in an anesthetized rodent model of PAH.
Objective: To evaluate the in vivo hemodynamic effects of a prostacyclin analogue (e.g., this compound or epoprostenol) in a rat model of PAH.
Materials:
-
Anesthetized rat with MCT-induced PAH
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Pressure-volume (PV) loop catheter or fluid-filled catheter connected to a pressure transducer
-
Data acquisition system
-
Infusion pump
-
Test compound (this compound or epoprostenol) solution
-
Surgical instruments for catheter implantation
Procedure:
-
Anesthesia and Ventilation: The rat is anesthetized, and if necessary, intubated and mechanically ventilated to maintain physiological stability.
-
Catheter Implantation: A catheter is inserted into the right ventricle via the jugular vein to measure right ventricular pressure. For more detailed hemodynamics, a PV loop catheter can be used. A second catheter may be placed in a carotid artery to measure systemic arterial pressure.
-
Baseline Hemodynamic Recording: Once the animal is stable, baseline hemodynamic parameters are recorded for a defined period. These parameters typically include right ventricular systolic pressure (RVSP), mean pulmonary artery pressure (mPAP), systemic arterial pressure, heart rate, and cardiac output.
-
Drug Administration: The test compound is administered via continuous intravenous infusion using a syringe pump. The dosage can be escalated in a stepwise manner to determine a dose-response relationship.
-
Hemodynamic Monitoring: Hemodynamic parameters are continuously recorded throughout the infusion period and for a specified time after the infusion is stopped to observe the duration of action and any rebound effects.
-
Data Analysis: The collected data is analyzed to determine the percentage change from baseline for each hemodynamic parameter at each dose of the test compound.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway of this compound and epoprostenol and a typical experimental workflow.
Caption: Signaling pathway of this compound and epoprostenol.
References
- 1. Beneficial effects of the prostacyclin analogue this compound on cardiovascular, pulmonary and renal disturbances in endotoxin-shocked rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a stable prostacyclin analogue, on haemodynamics, platelet function and arachidonate metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Taprostene and its Alternatives for Vascular Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic prostacyclin analog Taprostene with other vasodilators, focusing on the reproducibility of their effects on vascular smooth muscle relaxation. The information presented is intended to support research and development efforts in the field of vascular pharmacology.
Introduction
This compound is a chemically stable analog of prostacyclin (PGI2) that exerts its vasodilatory effects primarily through the activation of the prostacyclin (IP) receptor on vascular smooth muscle cells.[1] Understanding the reproducibility and comparative efficacy of this compound is crucial for its potential therapeutic applications in conditions characterized by vasoconstriction, such as peripheral vascular disease.[1] This guide details the signaling pathways, experimental protocols for assessment, and a quantitative comparison with other relevant vasodilators.
Signaling Pathway of this compound-Induced Vasodilation
This compound, like other prostacyclin analogs, mediates vascular smooth muscle relaxation through a well-defined signaling cascade initiated by its binding to the IP receptor, a Gs protein-coupled receptor. This interaction triggers a series of intracellular events culminating in a decrease in intracellular calcium concentration and subsequent vasodilation.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells.
-
G Protein Activation: This binding activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).
-
cAMP Accumulation: The increased production of cAMP leads to its accumulation within the cell.
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including ion channels and pumps, which collectively lead to a decrease in intracellular calcium levels.
-
Myosin Light Chain Dephosphorylation: The reduction in intracellular calcium leads to the dephosphorylation of myosin light chain.
-
Smooth Muscle Relaxation: The dephosphorylation of myosin light chain results in the relaxation of the vascular smooth muscle, leading to vasodilation.
Comparative Efficacy of Prostacyclin Analogs
The following table summarizes the in vitro potency of this compound and other prostacyclin analogs in inducing vascular smooth muscle relaxation, as indicated by their half-maximal effective concentration (EC50) or potency (pEC50). Lower EC50 and higher pEC50 values indicate greater potency.
| Compound | Vascular Bed | Pre-constrictor | Potency (pEC50) | Efficacy (Emax) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Treprostinil | Small Human Pulmonary Arteries | PGF2α | 9.48 ± 0.13 | -2.03 gf | [2] |
| Iloprost | Small Human Pulmonary Arteries | PGF2α | 8.84 ± 0.15 | -2.03 gf | [2] |
| Epoprostenol | Small Human Pulmonary Arteries | PGF2α | 7.53 ± 0.14 | Data Not Available | [2] |
Note: Direct comparative in vitro studies on the vasorelaxant effects of this compound are limited in the currently available literature. The data for Treprostinil, Iloprost, and Epoprostenol are from a study on small human pulmonary arteries and provide a benchmark for the potency of prostacyclin analogs in this vascular bed.
Experimental Protocols for Assessing Vascular Smooth Muscle Relaxation
The following is a generalized protocol for in vitro assessment of vascular smooth muscle relaxation, based on standard organ bath techniques.
1. Tissue Preparation:
-
Isolation of blood vessels (e.g., aorta, mesenteric artery, pulmonary artery) from experimental animals or human tissue samples.
-
The vessels are cleaned of adherent connective tissue and cut into rings of 2-4 mm in length.
-
For endothelium-dependent studies, care is taken to not damage the endothelial layer. For endothelium-independent studies, the endothelium is mechanically removed.
2. Mounting in Organ Bath:
-
The vascular rings are mounted on stainless steel hooks or wires in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
3. Equilibration and Viability Check:
-
The mounted rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
In studies investigating endothelium-dependent relaxation, the integrity of the endothelium is confirmed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) after pre-contraction with an agent such as phenylephrine.
4. Concentration-Response Curve:
-
The vascular rings are pre-contracted to a submaximal level with a vasoconstrictor agent (e.g., phenylephrine, U46619, prostaglandin (B15479496) F2α).
-
Once a stable contraction plateau is reached, the vasodilator (e.g., this compound or an alternative) is added to the bath in a cumulative manner, with increasing concentrations.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction tension.
-
The data is used to construct a concentration-response curve, from which parameters like EC50 (the concentration of the drug that produces 50% of the maximal relaxation) and Emax (the maximal relaxation) can be determined.
Discussion on Reproducibility and Clinical Relevance
The reproducibility of the effects of prostacyclin analogs on vascular smooth muscle relaxation in vitro is generally high when experimental conditions are well-controlled. Factors that can influence reproducibility include the source and type of vascular tissue, the pre-constricting agent used, and the integrity of the endothelium.
While in vitro studies provide valuable information on the direct effects of these compounds on vascular smooth muscle, the clinical efficacy of this compound and its alternatives is also influenced by their pharmacokinetic and pharmacodynamic properties in vivo. Clinical studies have shown that intravenous infusion of this compound can lead to a decrease in blood pressure, indicating its vasodilatory effect in humans. However, direct comparisons of the clinical efficacy of this compound with other prostacyclin analogs in producing vascular smooth muscle relaxation are not extensively documented.
Conclusion
This compound is a potent prostacyclin analog that induces vascular smooth muscle relaxation through the IP receptor-cAMP signaling pathway. While direct comparative in vitro data for this compound is limited, studies on other prostacyclin analogs like Treprostinil and Iloprost demonstrate their high potency in relaxing vascular smooth muscle. The standardized experimental protocols outlined in this guide provide a framework for reproducible in vitro assessment of these compounds. Further research is warranted to directly compare the vasorelaxant effects of this compound with other clinically relevant prostacyclin analogs to better understand its therapeutic potential.
References
- 1. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Characterisation of Pharmacological Effect of Prostacyclin Analogues in Comparison to Phosphodiesterase Inhibitors on Small Human Pulmonary Vessels [scirp.org]
A Comparative Benchmarking Guide to the Potency of Taprostene and Other IP Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Taprostene against other prominent prostacyclin (IP) receptor agonists, including Iloprost, Treprostinil (B120252), Beraprost, and Selexipag. The data presented is curated from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of prostanoid signaling and the development of novel therapeutics targeting the IP receptor.
Introduction to IP Receptor Agonists and Their Therapeutic Relevance
The prostacyclin (IP) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating vasodilation, inhibiting platelet aggregation, and modulating inflammatory responses. Its endogenous ligand is prostacyclin (PGI2). Synthetic analogs of prostacyclin and other IP receptor agonists are cornerstone therapies for pulmonary arterial hypertension (PAH) and are investigated for other vascular and inflammatory disorders. This compound is a stable synthetic analogue of prostacyclin, recognized for its potent activation of the IP receptor.[1] This guide benchmarks its potency against other clinically and scientifically relevant IP receptor agonists.
Quantitative Comparison of Agonist Potency
The potency of an agonist is a measure of the concentration of the drug required to produce a specific effect. For GPCRs like the IP receptor, potency is commonly quantified by two key parameters:
-
Binding Affinity (Ki): This value represents the concentration of a ligand that will occupy 50% of the receptors at equilibrium in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal possible effect in a functional assay, such as the measurement of intracellular cyclic AMP (cAMP) accumulation. A lower EC50 value signifies greater potency.
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Binding Affinity (Ki) of IP Receptor Agonists
| Agonist | Ki (nM) | Species/Cell Line | Reference |
| This compound | Low nanomolar range (Kd) | Not specified | [1] |
| Iloprost | 3.9 | Human | [2] |
| Treprostinil | 32 | Human | [2] |
| Selexipag (ACT-333679) | 19.8 | Human IP receptor expressing cells |
Note: Selexipag is a prodrug; its active metabolite is ACT-333679 (also known as MRE-269).
Table 2: Functional Potency (EC50) of IP Receptor Agonists in cAMP Assays
| Agonist | EC50 (nM) | Species/Cell Line | Reference |
| This compound | ~1305 | Cat aortic rings (vasorelaxation) | [3] |
| Iloprost | 0.37 | Cells expressing human IP receptor | |
| Treprostinil | 1.9 | Cells expressing human IP receptor | |
| Beraprost | 10.4 | HEK-293 cells expressing IP receptor | |
| Beraprost-314d | 0.4 | HEK-293 cells expressing IP receptor | |
| Selexipag (ACT-333679) | 11.5 | Not specified |
The EC50 for this compound was converted from 520 ng/mL using its molecular weight of 398.49 g/mol . Beraprost-314d is a single, more potent stereoisomer of Beraprost.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the IP receptor signaling pathway and a typical workflow for assessing agonist potency.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to determine the potency of IP receptor agonists. Specific details may vary between laboratories and assay kits.
Radioligand Binding Assay (for Ki Determination)
This competitive binding assay measures the ability of a non-labeled agonist (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the IP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human IP receptor (e.g., HEK293, CHO cells).
-
Radiolabeled IP receptor ligand (e.g., [³H]-Iloprost).
-
Unlabeled IP receptor agonists (this compound and comparators).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor agonist. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in cells expressing the IP receptor.
Materials:
-
A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
IP receptor agonists (this compound and comparators) at various concentrations.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere and grow to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) for a short period to prevent the breakdown of newly synthesized cAMP.
-
Agonist Stimulation: Add serial dilutions of the IP receptor agonists to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive immunoassay where the amount of cAMP produced is inversely proportional to the signal generated.
-
Data Analysis: Plot the concentration of the agonist against the measured cAMP levels (or the assay signal). Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal cAMP response.
Conclusion
The available data indicates that this compound is a potent IP receptor agonist. While a direct, side-by-side comparison of Ki and EC50 values for all the discussed agonists under identical experimental conditions is not available in the public domain, the compiled data provides a valuable benchmark. Iloprost and the active isomer of Beraprost (Beraprost-314d) appear to be among the most potent agonists in functional cAMP assays. Treprostinil and the active metabolite of Selexipag also demonstrate high potency. The converted EC50 value for this compound's vasorelaxant effect suggests it is a potent agonist, and qualitative descriptions support its high affinity for the IP receptor. This guide provides researchers with the foundational data and methodologies to further investigate the pharmacological profile of this compound and other IP receptor agonists.
References
- 1. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 2. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
A Comparative Analysis of the Side Effect Profiles of Taprostene and Other Prostanoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Taprostene and other commonly used prostanoids, including Iloprost, Treprostinil, and Beraprost (B1666799). The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the relative safety and tolerability of these therapeutic agents.
Prostanoids are a class of potent lipid mediators that exert their effects by binding to specific G-protein coupled receptors (GPCRs). Synthetic prostanoid analogs are widely used in the treatment of various conditions, most notably pulmonary arterial hypertension (PAH), due to their vasodilatory and anti-platelet aggregation properties. However, their clinical use is often accompanied by a range of side effects. This analysis focuses on providing a comparative overview of these adverse effects, supported by available quantitative data and insights into the underlying signaling pathways.
Comparative Side Effect Profiles: A Tabular Overview
The following table summarizes the reported side effects of this compound, Iloprost, Treprostinil, and Beraprost from clinical trial data. It is important to note that direct head-to-head comparative trials for this compound against other prostanoids are limited. Therefore, the data presented is a synthesis of findings from individual placebo-controlled and comparative studies. The incidence of adverse events can vary based on the patient population, dosage, and route of administration.
| Side Effect Category | This compound (Intravenous) | Iloprost (Inhaled) | Treprostinil (Subcutaneous/Inhaled/Oral) | Beraprost (Oral) |
| Cardiovascular | Decreased Systolic and Diastolic Blood Pressure, Increased Heart Rate[1] | Hypotension, Flushing (12.4%), Syncope[2] | Flushing, Hypotension, Edema[3] | Flushing, Hypotension, Headache[4][5] |
| Gastrointestinal | N/A | Nausea | Diarrhea, Nausea, Jaw Pain | Diarrhea, Nausea, Jaw Pain |
| Respiratory | N/A | Cough (17%) | Cough (54% vs 29% placebo - inhaled) | N/A |
| Neurological | N/A | Headache (16.4%) | Headache, Dizziness | Headache, Dizziness |
| Musculoskeletal | N/A | Jaw Pain | Jaw Pain, Leg Pain | Jaw Pain |
| Injection/Infusion Site Reactions | N/A (Intravenous) | N/A | Infusion Site Pain (85% - subcutaneous) | N/A |
N/A: Data not prominently reported in the reviewed clinical trials.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols used in key studies evaluating the side effects of these prostanoids.
This compound: Placebo-Controlled Double-Blind Trial
-
Study Design : A randomized, placebo-controlled, double-blind trial was conducted to assess the effects of this compound in patients with ischaemic peripheral vascular disease.
-
Methodology :
-
Patient Population : Patients with ischaemic peripheral vascular disease.
-
Intervention : Intravenous infusion of this compound (25 ng/kg/min) for 6 hours daily for 5 consecutive days.
-
Control : Placebo infusion administered under the same regimen.
-
Side Effect Assessment : Monitoring of cardiovascular parameters including systolic and diastolic blood pressure and heart rate during the infusion period. Other adverse events were likely monitored and recorded, though specific details on the methodology for eliciting and grading these events are not extensively detailed in the available literature.
-
Iloprost: Inhaled Administration Trials
-
Study Design : Randomized controlled trials and observational studies have evaluated the safety and efficacy of inhaled Iloprost in patients with PAH.
-
Methodology :
-
Patient Population : Patients with WHO Functional Class III or IV PAH.
-
Intervention : Inhaled Iloprost, typically administered 6 to 9 times daily.
-
Adverse Event Monitoring : Safety and tolerability were assessed through the recording of all adverse events (AEs) and serious adverse events (SAEs). Specific monitoring included vital signs at the initiation of therapy, with a recommendation not to initiate in patients with a systolic blood pressure below 85 mm Hg. Patients were also monitored for signs of pulmonary edema.
-
Treprostinil: Subcutaneous and Inhaled Administration Trials
-
Study Design : Double-blind, randomized, placebo-controlled trials have been conducted for both subcutaneous and inhaled formulations of Treprostinil in patients with PAH.
-
Methodology :
-
Patient Population : Patients with PAH, either primary or associated with other conditions.
-
Intervention : Continuous subcutaneous infusion or inhalation of Treprostinil.
-
Safety Endpoints : The primary safety assessment involved the documentation of all adverse events. For the subcutaneous formulation, particular attention was given to infusion site pain and reactions. For the inhaled formulation, respiratory side effects such as cough were closely monitored.
-
Beraprost: Oral Administration Trials
-
Study Design : Double-blind, randomized, placebo-controlled trials have been conducted to evaluate oral Beraprost in patients with PAH.
-
Methodology :
-
Patient Population : Patients with WHO Functional Class II or III PAH.
-
Intervention : Oral administration of Beraprost, with dose titration based on tolerance.
-
Adverse Event Documentation : Drug-related adverse events were systematically recorded, particularly those that limited dose titration, such as headache, flushing, jaw pain, diarrhea, and nausea.
-
Signaling Pathways of Prostanoids
Prostanoids exert their physiological effects by binding to a family of nine distinct G-protein-coupled receptors (GPCRs): the prostaglandin (B15479496) D2 receptor (DP), prostaglandin E2 receptors (EP1-4), the prostaglandin F2α receptor (FP), the prostacyclin receptor (IP), and the thromboxane (B8750289) A2 receptor (TP). This compound, Iloprost, Treprostinil, and Beraprost are all analogs of prostacyclin (PGI2) and primarily exert their effects through the IP receptor.
The activation of the IP receptor can trigger two main signaling cascades depending on the G-protein it couples with:
-
Gs Signaling Pathway : This is the canonical pathway for prostacyclin analogs. Binding to the IP receptor activates the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.
-
Gq Signaling Pathway : In some cellular contexts, the IP receptor can also couple to the Gq protein. Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is generally associated with smooth muscle contraction, but its role in the context of prostacyclin signaling is complex and can contribute to some of the observed side effects.
Prostanoid Signaling Pathway via Gs
Caption: Gs-mediated signaling pathway of prostanoids.
Prostanoid Signaling Pathway via Gq
Caption: Gq-mediated signaling pathway of prostanoids.
Conclusion
The side effect profiles of prostanoids are a critical consideration in their clinical application and development. While sharing a common mechanism of action through the IP receptor, the incidence and nature of adverse events can differ between agents, likely due to variations in receptor affinity, potency, and route of administration. This compound, an intravenous prostacyclin analog, demonstrates cardiovascular effects such as decreased blood pressure and increased heart rate. Other prostanoids like Iloprost, Treprostinil, and Beraprost present a broader range of reported side effects, including headache, flushing, gastrointestinal issues, and administration-site reactions.
The lack of direct, large-scale comparative trials including this compound makes a definitive ranking of tolerability challenging. The choice of a specific prostanoid for therapeutic use will depend on a careful evaluation of its efficacy, the patient's clinical status, and the anticipated side effect profile. Further research, including head-to-head clinical trials with standardized adverse event reporting, is necessary to provide a more nuanced understanding of the comparative safety of these important therapeutic agents.
References
- 1. Effects of this compound, a chemically stable prostacyclin analogue, in patients with ischaemic peripheral vascular disease: a placebo controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shutterstock.com [shutterstock.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effects of Beraprost Sodium, an Oral Prostacyclin Analogue, in Patients with Pulmonary Arterial Hypertension: A Randomized, Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 5. [Short- and long-term effects of the new oral prostacyclin analogue, beraprost sodium, in patients with severe pulmonary hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Taprostene: A Guide for Laboratory Professionals
Understanding Your Waste: Categorization and Disposal Streams
All waste generated during research involving Taprostene must be categorized to ensure it is disposed of through the correct waste stream. Improper segregation can lead to environmental contamination and regulatory violations. The following table summarizes the common types of waste and their recommended disposal routes.
| Waste Category | Examples | Recommended Disposal Stream |
| Unused/Expired this compound | Pure compound, stock solutions, expired materials | Hazardous chemical waste. Must be collected by a licensed hazardous waste contractor. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (Solid) | Gloves, pipette tips, vials, contaminated absorbent materials | Dispose of in a designated hazardous waste container for solids. Ensure the container is properly labeled with its contents. |
| Contaminated Labware (Liquid) | Rinsate from cleaning glassware, aqueous solutions containing this compound | Collect in a designated hazardous waste container for liquids. The container must be compatible with the solvents used and clearly labeled. |
| Sharps | Needles, syringes, scalpels | Place in a designated, puncture-resistant sharps container. When full, the container should be sealed and disposed of as hazardous or biomedical waste. |
| Empty Containers | Original this compound vials or containers | If thoroughly decontaminated, may be disposed of as regular lab glass/plastic waste. If residual product remains, treat as hazardous waste. |
Procedural Guidance for this compound Disposal
Adherence to a standardized protocol is essential for ensuring safety and compliance. The following steps outline the recommended procedure for handling and disposing of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound or its waste.
2. Waste Segregation:
-
At the point of generation, segregate waste into the categories outlined in the table above.
-
Use clearly labeled, dedicated waste containers for each waste stream.
3. Handling Unused or Expired this compound:
-
Do not attempt to neutralize the compound unless you have a validated and approved protocol.
-
For disposal, the pure compound or concentrated solutions should be placed in a sealed, labeled container for collection by a hazardous waste contractor.
4. Decontamination of Labware:
-
For glassware and other reusable items, a triple rinse procedure is recommended.
-
The first two rinses should be with a solvent known to dissolve this compound, collected as hazardous liquid waste.
-
The final rinse can be with a standard laboratory detergent and water.
5. Packaging for Disposal:
-
Ensure all waste containers are securely sealed to prevent leaks.
-
Label each container with "Hazardous Waste," the name of the chemical (this compound), and any other components of the waste.
-
Store waste in a designated, secure area away from general laboratory traffic until it can be collected by a licensed disposal company.
6. Documentation:
-
Maintain a log of all hazardous waste generated, including the amount and date of disposal. This is a requirement for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations concerning the disposal of pharmaceutical and hazardous waste.[1][2][3] The Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) provide the primary framework for hazardous waste management in the United States.[1][2] Research institutions typically have an Environmental Health and Safety (EHS) department that can provide specific guidance and resources for waste disposal. Always consult with your institution's EHS office to ensure full compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
